Foretinib
Beschreibung
This compound has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others. This compound is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression and spread of cancer. It inhibits the activation of MET, RON, ERK and AKT, decreased proliferation and increased apoptosis.
This compound is an orally bioavailable small molecule with potential antineoplastic activity. This compound binds to and selectively inhibits hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of tumor angiogenesis, tumor cell proliferation and metastasis. The proto-oncogene c-MET has been found to be over-expressed in a variety of cancers. VEGFR2 is found on endothelial and hematopoietic cells and mediates the development of the vasculature and hematopoietic cells through VEGF signaling.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
a multikinase inhibitor that acts on Met, RON, Axl, and VEGFR; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHYVUVSFXTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918193 | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-64-7, 937176-80-2 | |
| Record name | Foretinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Foretinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foretinib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foretinib (GSK1363089, formerly XL880) is a potent, orally available, multi-kinase inhibitor that has been investigated for the treatment of various cancers. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions. This compound's primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, key drivers of tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document will detail its inhibitory profile, its impact on critical signaling pathways, and its effects on cancer cell biology, supported by quantitative data and visualizations of the underlying molecular interactions.
Introduction
The MET and VEGFR signaling pathways are frequently dysregulated in human cancers, contributing to tumor progression, invasion, and the formation of a supportive tumor microenvironment.[3][5] this compound was developed as a small molecule inhibitor to concurrently target these pathways, offering a dual approach to cancer therapy by inhibiting both tumor cell proliferation and angiogenesis.[5] It is an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation.[6][7] Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, including ovarian, gastric, and renal cell carcinomas.[1][2][8]
Kinase Inhibition Profile
This compound exhibits a distinct kinase inhibition profile, with high potency against MET and VEGFR2. Its activity extends to other related receptor tyrosine kinases, contributing to its broad anti-tumor effects.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| MET | 0.4 | [9][10] |
| KDR (VEGFR2) | 0.8 - 0.9 | [9][10] |
| RON | 3 | [9][11] |
| Tie-2 | 1.1 | [9] |
| VEGFR3/FLT4 | 2.8 | [9] |
| FLT3 | - | [5] |
| c-Kit | - | [9] |
| PDGFRβ | - | [5] |
| AXL | - | [5] |
Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.
Core Mechanism of Action: Dual Inhibition of MET and VEGFR Signaling
This compound's primary mechanism of action is the simultaneous inhibition of MET and VEGFR2 signaling pathways.
Inhibition of the MET Signaling Pathway
The HGF/MET signaling axis is a critical driver of cell proliferation, motility, invasion, and morphogenesis.[3] Dysregulation of this pathway, through MET amplification or mutation, is implicated in the progression of numerous cancers.[2]
This compound competitively binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation upon HGF binding.[6] This blockade abrogates the recruitment and activation of downstream signaling effectors, including AKT and ERK.[2] The inhibition of these pathways leads to a reduction in tumor cell growth, survival, and invasion.[1][12]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Foretinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor.[1][2] It was developed to concurrently target signaling pathways critical for tumor growth, proliferation, angiogenesis, and metastasis.[1][3] Its primary targets are the mesenchymal-epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] By potently inhibiting these and other related receptor tyrosine kinases, this compound disrupts key oncogenic processes.[2][5] This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanism of action, and detailed protocols for key experimental assessments.
Chemical Structure and Properties
This compound is a complex molecule featuring a quinoline scaffold, which is crucial for its biological activity.[1][6] The structure includes a diaryl ether linkage and a 3-(morpholin-4-yl)propoxy chain, the latter enhancing its solubility.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N1-[3-Fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N′1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [7][8] |
| Synonyms | GSK1363089, XL880, EXEL-2880 | [7][8] |
| Molecular Formula | C₃₄H₃₄F₂N₄O₆ | [6][9] |
| Molecular Weight | 632.67 g/mol | [1][9] |
| CAS Number | 849217-64-7 | [8] |
| Appearance | Solid | [1] |
| Solubility | DMF: 25 mg/ml; DMSO: 16 mg/ml; Ethanol: 25 mg/ml | [10] |
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs).[4][11] It binds with high affinity to the ATP pocket of c-Met and VEGFR2, inducing a conformational change and inhibiting their kinase activity.[3][12] The inhibition of c-Met disrupts signaling mediated by its ligand, Hepatocyte Growth Factor (HGF), thereby impeding tumor cell growth, motility, invasion, and metastasis.[1][5] Simultaneously, by inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis (the formation of new blood vessels that supply tumors).[1][11]
Downstream, the inhibition of these receptors prevents the activation of key signaling pathways, including the RAS/MAPK (ERK) and PI3K/Akt pathways, which ultimately leads to decreased cell proliferation and increased apoptosis (programmed cell death).[1][5] While c-Met and VEGFR2 are its primary targets, this compound also demonstrates inhibitory activity against other RTKs, including RON, TIE-2, PDGFRβ, KIT, and FLT3.[2][3][4]
Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits HGF/c-MET and VEGF/VEGFR2 signaling pathways.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent, nanomolar-level inhibition of its primary kinase targets.
Table 2: this compound IC₅₀ Values for Key Kinases
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| c-Met | 0.4 | [4][11] |
| KDR (VEGFR2) | 0.8 - 0.9 | [4][11][13] |
| RON | 3 | [4] |
| Flt-1 (VEGFR1) | 6.8 | [4] |
| Flt-4 (VEGFR3) | 2.8 | [4] |
| c-Kit | Lower Affinity | [2][3] |
| PDGFRβ | Lower Affinity | [2][3] |
| TIE-2 | Lower Affinity | [3][4] |
| AXL | Lower Affinity | [14] |
Cell-Based Activity
The inhibitory activity of this compound translates to potent effects on the growth of various cancer cell lines.
Table 3: this compound IC₅₀ Values for Cell Proliferation
| Cell Line | IC₅₀ (nM) | Reference(s) |
| A549 (Lung Carcinoma) | 29 | [4] |
| B16F10 (Melanoma) | 40 | [4] |
| HT29 (Colon Carcinoma) | 165 | [4] |
Pharmacokinetic Properties
Pharmacokinetic studies in humans have defined the absorption, distribution, and clearance profile of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Dosing Schedule | Reference(s) |
| Maximum Tolerated Dose (MTD) | 80 mg | Once Daily | [14] |
| Time to Max Concentration (Tₘₐₓ) | ~4 hours | 80 mg Once Daily | [14] |
| Peak Concentration (Cₘₐₓ) | 46 ng/mL | 80 mg Once Daily | [14] |
| Trough Concentration (Cₘᵢₙ) | 24 ng/mL | 80 mg Once Daily | [14] |
| Apparent Clearance (CL/F) | 70.14 L/h | Population PK Model | [15] |
| Apparent Volume of Distribution (Vd/F) | 1725.6 L | Population PK Model | [15] |
| Effective Peak Plasma Levels | 1 - 3 µmol/L | Preclinical Efficacy Models | [3][16] |
Clinical Efficacy
Clinical trials have evaluated this compound in various solid tumors, with notable activity observed in cancers with MET pathway activation.
Table 5: Clinical Trial Results for this compound
| Trial / Cancer Type | Dosing Schedule | Key Efficacy Endpoints | Reference(s) |
| Phase II / Papillary Renal Cell Carcinoma (PRCC) | 80 mg daily OR 240 mg for 5 days every 14 days | Overall Response Rate (ORR): 13.5%; Median Progression-Free Survival (PFS): 9.3 months. High response rate in patients with germline MET mutations. | [17] |
| Phase I / Advanced Solid Tumors | 240 mg for 5 days every 14 days | Responses observed in papillary renal cell and medullary thyroid cancers. Stable disease in 22/40 patients. | [3][18] |
| Phase II / Head and Neck Squamous Cell Carcinoma (SCCHN) | 240 mg for 5 days every 14 days | Best response: Stable Disease (50% of patients). Tumor shrinkage observed in 43% of patients. | [19] |
Experimental Protocols
In Vitro Kinase Assay (Luciferase-Coupled Chemiluminescence)
This protocol assesses the ability of this compound to inhibit the enzymatic activity of a target kinase.[4]
-
Plate Preparation: Conduct assays in 384-well white, medium-binding microtiter plates.
-
Enzyme/Inhibitor Incubation: Combine the target kinase enzyme (e.g., recombinant c-Met or VEGFR2) with varying concentrations of this compound (or vehicle control) in a suitable kinase buffer. Incubate for 60 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a peptide substrate (e.g., poly(Glu, Tyr) 4:1) to a final volume of 20 µL. Incubate at room temperature for 2-4 hours. Ensure that total ATP consumption does not exceed 50%.
-
Signal Detection: Terminate the reaction and measure the remaining ATP by adding 20 µL of a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®).
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC₅₀ values by performing a nonlinear regression analysis of the dose-response curve.[4]
Cell-Based Proliferation Assay (Flow Cytometry)
This protocol measures the effect of this compound on cell cycle progression and proliferation.[2]
-
Cell Culture: Seed cancer cells (e.g., ovarian cancer cell lines) in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and resuspend the pellet in a staining buffer containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., FACS Calibur).
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) using appropriate software (e.g., FlowJo). A G2/M arrest is a characteristic effect of this compound.[2]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living animal model.[2][4]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle control to the mice. A common route for this compound is oral gavage, with dosing schedules such as once daily.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the study endpoint, euthanize the animals and excise the tumors.
-
Data Analysis: Compare the final tumor volumes and tumor growth rates between the treated and control groups to determine efficacy. The percentage of tumor growth inhibition can be calculated. Statistical analysis (e.g., Student's t-test) should be used to determine significance.[2]
Conclusion
This compound is a potent dual inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases, with a well-characterized chemical structure and mechanism of action. Its ability to disrupt multiple oncogenic pathways has been demonstrated through extensive preclinical and clinical research. The quantitative data on its inhibitory activity, pharmacokinetic profile, and clinical efficacy provide a solid foundation for its continued investigation. The detailed experimental protocols outlined in this guide serve as a resource for researchers aiming to further explore the therapeutic potential of this compound and similar multi-targeted kinase inhibitors in oncology.
References
- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 7. Buy this compound (EVT-287562) | 849217-64-7 [evitachem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. GSRS [precision.fda.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. altmeyers.org [altmeyers.org]
- 12. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor this compound - Google Patents [patents.google.com]
- 13. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral this compound, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics modeling and analysis of this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor this compound in patients with papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib: A Multi-Kinase Inhibitor Targeting Key Signal Transduction Pathways in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor that has been a subject of significant interest in oncological research.[1][2][3] It was developed to concurrently target multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, playing crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of key signal transduction pathways. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the targeted pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of several critical RTKs.[5][6] Its primary targets include the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][7] Additionally, it exhibits potent inhibitory activity against other RTKs implicated in cancer progression, such as RON, TIE-2, AXL, and FLT-3.[5][8] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively disrupts the downstream signaling cascades that drive oncogenesis.[2][4]
Quantitative Inhibitory Profile of this compound
The potency of this compound against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The following tables summarize the in vitro inhibitory activities of this compound against its key targets.
Table 1: this compound IC50 Values for Primary Kinase Targets
| Kinase Target | IC50 (nM) | Reference |
| c-MET | 0.4 | [6][7][9][10] |
| KDR (VEGFR-2) | 0.9 | [6][7][9][10] |
| RON | 3.0 | [10] |
| FLT-4 (VEGFR-3) | 2.8 | [10] |
| FLT-1 (VEGFR-1) | 6.8 | [10] |
Table 2: this compound IC50 Values for Other Relevant Kinase Targets
| Kinase Target | IC50 (nM) | Reference |
| TIE-2 | Potent Inhibition | [5] |
| AXL | Potent Inhibition | [11] |
| c-KIT | Potent Inhibition | [5] |
| FLT-3 | Potent Inhibition | [5] |
| PDGFRβ | Potent Inhibition | [5] |
| FGFR1 | Low Activity | [5][6] |
| EGFR | Low Activity | [5][6] |
Inhibition of Major Signaling Pathways
The HGF/c-MET Signaling Pathway
The c-MET receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of cell proliferation, survival, motility, and invasion.[8] Aberrant c-MET signaling is implicated in numerous cancers.[7] this compound potently inhibits HGF-induced c-MET phosphorylation, thereby blocking downstream signaling cascades.[5][8]
Figure 1: this compound Inhibition of the HGF/c-MET Signaling Pathway.
Downstream effects of c-MET inhibition by this compound include the suppression of key signaling molecules such as AKT, ERK, and p38.[7] This leads to a reduction in cell viability, induction of apoptosis, and an increase in the cell cycle inhibitor p27.[7]
The VEGF/VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are central regulators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[5][12] These processes are critical for tumor growth and metastasis. This compound is a potent inhibitor of VEGFR-2 (KDR) and also targets VEGFR-1 and VEGFR-3.[5][12]
Figure 2: this compound Inhibition of the VEGF/VEGFR Signaling Pathway.
By inhibiting VEGFR-2 and VEGFR-3, this compound has been shown to reduce growth factor-stimulated tube formation and sprouting of lymphatic endothelial cells (LECs) and can induce their apoptosis.[5][12] This dual blockade of angiogenesis and lymphangiogenesis contributes significantly to its anti-tumor activity in vivo.[5][12]
The Angiopoietin/TIE-2 Signaling Pathway
The Angiopoietin/TIE-2 signaling axis is another critical pathway in vascular development and stability.[5][13] Angiopoietins (ANG-1 and ANG-2) bind to the TIE-2 receptor on endothelial cells, regulating vessel maturation, permeability, and inflammation.[13][14] this compound effectively inhibits TIE-2 signaling, further contributing to its anti-angiogenic and anti-lymphangiogenic effects.[5][12]
Figure 3: this compound Inhibition of the Angiopoietin/TIE-2 Signaling Pathway.
Cellular Consequences of Pathway Inhibition
The multi-targeted inhibition of these critical signaling pathways by this compound results in a range of anti-tumor effects observed both in vitro and in vivo:
-
Inhibition of Proliferation and G2/M Cell Cycle Arrest: this compound treatment leads to a significant reduction in cancer cell proliferation.[1] This is often mediated by an arrest of the cell cycle in the G2/M phase, accompanied by the downregulation of key cell cycle regulators like Cyclin B1 and Cdc25C, and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
-
Induction of Apoptosis and Anoikis: this compound induces programmed cell death (apoptosis) in tumor cells, as evidenced by increased PARP cleavage and caspase-3 activation.[1] It also induces anoikis, a specific type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix.[1]
-
Inhibition of Angiogenesis and Lymphangiogenesis: As detailed above, by potently inhibiting VEGFR-2, VEGFR-3, and TIE-2, this compound effectively suppresses the formation of new blood and lymphatic vessels, which are essential for tumor growth and spread.[5][12]
-
Reduced Cell Adhesion, Migration, and Invasion: Inhibition of the c-MET pathway, in particular, leads to a reduction in cancer cell adhesion, migration, and invasion, key processes in metastasis.[1] In preclinical models, this compound has been shown to block the invasion of cancer cells through the basement membrane.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., c-MET, VEGFR-2).
-
Specific peptide or protein substrate.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound stock solution (in DMSO).
-
Phosphocellulose filter plates.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the kinase and the this compound dilution (or DMSO for control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mix of the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[15]
-
Cell Viability / Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[16]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours). Living cells will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins following this compound treatment.[1][8]
-
Materials:
-
Cancer cell line of interest.
-
This compound stock solution.
-
Ligand for stimulation (e.g., HGF, VEGF).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary (e.g., overnight).
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies for total protein and a loading control (e.g., β-actin) to ensure equal loading.
-
Typical Experimental Workflow
The evaluation of a kinase inhibitor like this compound typically follows a multi-step process, progressing from biochemical assays to cell-based studies and finally to in vivo models.
Figure 4: Standard Experimental Workflow for Evaluating this compound's Efficacy.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor that exerts its anti-tumor effects by simultaneously blocking several critical signal transduction pathways involved in cancer progression. Its primary inhibitory activity against c-MET and VEGFRs, supplemented by its effects on TIE-2, RON, and AXL, results in a comprehensive blockade of tumor cell proliferation, survival, angiogenesis, and invasion. The data and methodologies presented in this guide underscore the multifaceted mechanism of action of this compound, providing a solid foundation for further research and development in the field of targeted cancer therapy. Understanding these complex interactions is paramount for designing effective clinical trials and potentially identifying combination strategies to overcome therapeutic resistance.[1]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Foretinib: A Technical Guide for Researchers
Abstract:
This technical guide provides a comprehensive overview of the in vitro efficacy of Foretinib, a multi-kinase inhibitor targeting key drivers of oncogenesis, primarily the MET and VEGFR2 receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative efficacy data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information presented herein is curated from publicly available research to facilitate a deeper understanding of this compound's preclinical profile and to aid in the design of future investigations.
Introduction
This compound (also known as GSK1363089 or XL880) is an orally bioavailable small molecule inhibitor that demonstrates potent activity against multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[1] Its primary targets are the mesenchymal-epithelial transition factor (MET) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are often dysregulated in a variety of human cancers.[1] By inhibiting these pathways, this compound has been shown to disrupt critical oncogenic processes, including cell proliferation, survival, migration, and invasion. This guide summarizes the key in vitro findings that underscore the therapeutic potential of this compound across a spectrum of cancer cell lines.
Quantitative Efficacy of this compound Across Various Cell Lines
The anti-proliferative activity of this compound has been evaluated in a multitude of cancer cell lines, with efficacy often measured by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. The following tables summarize the in vitro potency of this compound across a diverse panel of human cancer cell lines, providing a comparative view of its activity spectrum.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Epidermoid Carcinoma | 0.203 |
| A549 | Lung Carcinoma | 2.506 |
| HCT116 | Colon Carcinoma | 0.197 |
| HEPG2 | Liver Hepatocellular Carcinoma | 0.211 |
| HT29 | Colon Adenocarcinoma | 0.246 |
| K-562 | Chronic Myelogenous Leukemia | 0.024 |
| LOXIMVI | Melanoma | 0.248 |
| MALME-3M | Melanoma | 0.291 |
| MCF7 | Breast Adenocarcinoma | 0.358 |
| NCI-H226 | Lung Squamous Cell Carcinoma | 0.339 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.287 |
| P3HR1 | Burkitt's Lymphoma | 0.293 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 0.245 |
| RPMI-8226 | Multiple Myeloma | 0.054 |
| SF-268 | Glioblastoma | 0.217 |
| SF-295 | Glioblastoma | 0.222 |
| SF-539 | Glioblastoma | 0.239 |
| SK-MEL-2 | Melanoma | 0.250 |
| SK-MEL-28 | Melanoma | 0.282 |
| SK-MEL-5 | Melanoma | 0.252 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.287 |
| SNB-19 | Glioblastoma | 0.229 |
| SNB-75 | Glioblastoma | 0.231 |
| SW-620 | Colon Adenocarcinoma | 0.246 |
| U251 | Glioblastoma | 0.234 |
| UACC-257 | Melanoma | 0.268 |
| UACC-62 | Melanoma | 0.270 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.[2]
Core Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by primarily inhibiting the c-MET and VEGFR2 signaling pathways. The following diagram illustrates the key components of these pathways and their downstream effectors, which are crucial for cell proliferation, survival, and angiogenesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of MET Phosphorylation
Western blotting is used to detect the phosphorylation status of c-MET, a direct target of this compound. Inhibition of c-MET phosphorylation is a key indicator of target engagement and drug activity.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-MET and anti-β-actin antibodies for loading control.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The in vitro data presented in this technical guide highlight the potent anti-proliferative activity of this compound across a broad range of cancer cell lines. Its mechanism of action, centered on the inhibition of the c-MET and VEGFR2 signaling pathways, provides a strong rationale for its therapeutic application in cancers dependent on these pathways. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the in vitro effects of this compound and to explore its potential in novel contexts. The continued investigation into the nuances of this compound's activity will undoubtedly contribute to a more comprehensive understanding of its clinical potential.
References
The Effects of Foretinib on Tumor Angiogenesis and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foretinib (GSK1363089) is an orally bioavailable, multi-kinase inhibitor with potent activity against key drivers of tumor progression, namely the MET (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1] Aberrant signaling through these pathways is a hallmark of many cancers, promoting cell proliferation, survival, invasion, angiogenesis, and metastasis.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibitory effects on tumor angiogenesis and metastasis. It summarizes key quantitative data from preclinical studies, provides detailed protocols for relevant experimental assays, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of multiple receptors. Its primary targets are c-Met and VEGFR-2, but it also demonstrates inhibitory activity against other tyrosine kinases such as TIE-2, RON, AXL, and FLT3, albeit with lower affinity.[1][3]
-
Inhibition of the HGF/c-Met Pathway: The hepatocyte growth factor (HGF)/c-Met signaling axis is crucial for cell motility, invasion, and proliferation. In many tumors, this pathway is overactive. This compound blocks HGF-stimulated c-Met phosphorylation, thereby inhibiting downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways.[4][5] This leads to reduced tumor cell proliferation, invasion, and survival.[1]
-
Inhibition of the VEGF/VEGFR-2 Pathway: VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor.[3] By inhibiting VEGFR-2, this compound directly disrupts endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6]
-
Inhibition of Lymphangiogenesis: this compound also inhibits VEGFR-3 and TIE-2, two receptors critical for the formation of lymphatic vessels (lymphangiogenesis).[3][5][6] This inhibition can reduce the metastatic spread of tumor cells through the lymphatic system.
The dual inhibition of c-Met on tumor cells and VEGFR-2 on endothelial cells provides a comprehensive approach to cancer therapy, simultaneously targeting the tumor and its supporting vasculature.
Core Cellular Effects
This compound's inhibition of key signaling pathways translates into several key anti-tumor effects:
-
G2/M Cell Cycle Arrest: this compound has been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1][4] This is achieved by downregulating key cell cycle proteins such as Cyclin B1 and Cdc25C, preventing cells from entering mitosis.[1]
-
Induction of Anoikis: By inhibiting c-Met signaling, which provides crucial survival signals, this compound can induce a specific form of apoptosis called anoikis in detached cells.[1][7] This is a critical anti-metastatic mechanism, as it causes cancer cells that have detached from the primary tumor to undergo cell death before they can establish secondary tumors.[1]
-
Anti-Angiogenic and Anti-Lymphangiogenic Effects: In vivo, this compound significantly reduces microvessel density in tumors by inhibiting VEGFR-2 on endothelial cells.[1] It also suppresses lymphangiogenesis by blocking VEGFR-3 and TIE-2 signaling.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 0.4 | [4] |
| VEGFR-2 | 0.9 | [4] |
Table 2: In Vitro Effects on Cancer Cell Lines
| Cell Line (Cancer Type) | Assay | Concentration | Effect | Reference |
| MKN-45 (Gastric) | Cell Viability | 100 nM | 73.7% reduction | [4] |
| KATO-III (Gastric) | Cell Viability | 100 nM | 51.0% reduction | [4] |
| SNU-1 (Gastric) | Cell Viability | 1 µM | 68.1% reduction | [4] |
| T98G (Glioblastoma) | Proliferation | IC50 | 4.66 µM | [3][4] |
| U87MG (Glioblastoma) | Proliferation | IC50 | 29.99 µM | [3][4] |
Table 3: In Vivo Anti-Tumor and Anti-Metastatic Efficacy
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| SKOV3ip1 (Ovarian) | 30 mg/kg, oral | Tumor Weight | 86% inhibition (P<0.0001) | [1][8] |
| SKOV3ip1 (Ovarian) | 30 mg/kg, oral | Metastatic Nodules | 67% inhibition (P<0.0001) | [1][8] |
| HeyA8 (Ovarian) | 30 mg/kg, oral | Tumor Weight | 71% inhibition (P<0.0001) | [1] |
| MKN-45 (Gastric) | Monotherapy | Tumor Proliferation (Ki-67) | 82% reduction | [4] |
| Gastric Cancer PDX | Monotherapy | Tumor Weight | 47.5% reduction | [4] |
| MDA-MB-231 (Breast) | 15 mg/kg/day | Tumor Growth | 42.8% inhibition | [9] |
| MDA-MB-231 (Breast) | 50 mg/kg/day | Tumor Growth | 79.2% inhibition | [9] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - ProQuest [proquest.com]
- 5. chondrex.com [chondrex.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Foretinib: A Technical Guide to its Initial Antineoplastic Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (GSK1363089, formerly XL880) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Initial investigations have primarily focused on its potent inhibitory activity against the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Both c-Met and VEGFR-2 are key mediators in oncogenesis, promoting tumor cell growth, survival, invasion, metastasis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the core preclinical investigations into this compound's antineoplastic activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling
This compound exerts its antineoplastic effects by binding to the ATP-binding pocket of c-Met and VEGFR-2, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[3] This dual inhibition disrupts critical cancer-promoting processes. The inhibition of the HGF/c-Met axis leads to a reduction in tumor cell proliferation, survival, and invasion, while the blockade of VEGF/VEGFR-2 signaling predominantly inhibits tumor-associated angiogenesis.[2][3]
Kinase Inhibition Profile
This compound has demonstrated potent, nanomolar inhibitory activity against c-Met and VEGFR-2. Its activity against a panel of other kinases has also been characterized, revealing a multi-targeted profile.
| Kinase Target | IC50 (nM) | Reference(s) |
| c-Met | 0.4 | [4][5] |
| VEGFR-2 (KDR) | 0.9 | [4][5] |
| Ron | <3 | [5] |
| Axl | 7 | [5] |
| TIE-2 | 14.3 | [5] |
| FLT-3 | 11.3 | [5] |
| c-Kit | 4.6 | [5] |
| PDGFRβ | - | [4] |
| FGFR1 | Low Activity | [5] |
| EGFR | Low Activity | [5] |
Note: IC50 values can vary between different assay conditions. The data presented is a summary from the cited literature.
Signaling Pathway Inhibition
The inhibitory action of this compound on c-Met and VEGFR-2 disrupts multiple downstream signaling cascades integral to tumor progression. The following diagram illustrates the key pathways affected by this compound.
Caption: this compound's dual inhibition of c-Met and VEGFR-2 signaling pathways.
In Vitro Antineoplastic Activities
This compound has demonstrated significant antitumor effects in a variety of cancer cell lines, primarily through the inhibition of proliferation, induction of cell cycle arrest, and promotion of apoptosis (anoikis).
Effects on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Ovarian Cancer | SKOV3ip1, CaOV3 | Reduced proliferation, G2/M cell cycle arrest, induction of anoikis. | [2][6] |
| Gastric Cancer | MKN-45, KATO-III | Inhibition of cell growth, inhibition of MET and FGFR2 phosphorylation. | [7][8] |
| Hepatocellular Carcinoma | SK-HEP1, 21-0208 | Growth inhibition, G2/M cell cycle arrest, reduced colony formation. | [9] |
| Glioblastoma | T98G, U251 | Reduced proliferation, G2/M cell cycle arrest, mitochondrial-mediated apoptosis. | [10] |
| Chronic Myelogenous Leukemia | Imatinib-sensitive and -resistant CML cells | Decreased viability, induction of mitotic catastrophe and apoptosis. | [11][12] |
Cell Cycle Arrest
A consistent finding across multiple studies is the ability of this compound to induce a G2/M phase cell cycle arrest.[6][9][10] This is characterized by an accumulation of cells in the G2 and M phases of the cell cycle, preventing them from completing mitosis and proliferating.
Induction of Anoikis and Apoptosis
In ovarian cancer cell lines, this compound has been shown to induce anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.[6] The process was observed to be caspase-dependent.[6] In other cancer types, such as glioblastoma and chronic myelogenous leukemia, this compound induces apoptosis through mechanisms including mitochondrial-mediated pathways and caspase-2 activation.[10][11]
In Vivo Antineoplastic Activities
The antitumor efficacy of this compound has been evaluated in several preclinical xenograft models of human cancer.
| Cancer Model | Xenograft Type | Treatment Regimen | Key Findings | Reference(s) |
| Ovarian Cancer | SKOV3ip1 intraperitoneal | 30 mg/kg, oral, daily | 86% reduction in tumor weight; 67% reduction in metastatic nodules. | [2][6] |
| Ovarian Cancer | HeyA8 intraperitoneal | - | 71% reduction in tumor weight. | [6] |
| Gastric Cancer (Patient-Derived) | Subcutaneous | 30 mg/kg, 3 times a week for 2 weeks | 47.5% reduction in tumor weight. | [7] |
| Hepatocellular Carcinoma | Orthotopic and ectopic | Dose-dependent | Potent inhibition of tumor growth and prolonged survival. | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial investigations of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound's antineoplastic activity.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with this compound or a vehicle control for a defined period.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
Fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Anoikis Assay
-
Objective: To evaluate the ability of this compound to induce anoikis in anchorage-dependent cancer cells.
-
Methodology:
-
96-well plates are coated with poly-HEMA to create a non-adherent surface.
-
Cancer cells are seeded into the coated wells in the presence of this compound or a vehicle control.
-
After a specified incubation period, cell viability is assessed using a method such as the MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein AM/Ethidium Homodimer-1).
-
A decrease in cell viability in the non-adherent conditions in the presence of this compound is indicative of the induction of anoikis.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Met, total Met, phospho-VEGFR2, total VEGFR2, and downstream signaling molecules).
-
The membrane is then washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To assess the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells are implanted either subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Conclusion
The initial investigations into this compound's antineoplastic activities have established its role as a potent, multi-targeted kinase inhibitor with significant preclinical efficacy against a range of cancers. Its dual inhibition of the c-Met and VEGFR-2 pathways provides a strong rationale for its therapeutic potential by concurrently targeting tumor cell proliferation, survival, invasion, and angiogenesis. The data summarized in this guide, from in vitro mechanistic studies to in vivo efficacy models, underscore the foundational research that has propelled this compound into further clinical development. This comprehensive overview serves as a valuable resource for researchers and drug development professionals seeking to understand the core preclinical science behind this targeted therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foretinib's Impact on Hepatocyte Growth Factor (HGF) Signaling: A Technical Guide
This technical guide provides an in-depth examination of foretinib, a multi-kinase inhibitor, and its specific impact on the hepatocyte growth factor (HGF)/c-Met signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the drug's mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for its study.
The HGF/c-Met Signaling Pathway
The HGF/c-Met signaling axis is a critical pathway in cellular processes, including proliferation, motility, morphogenesis, and angiogenesis.[1] Its dysregulation is a contributing factor to tumorigenesis and progression in numerous cancers.[2][3] The pathway is initiated when HGF, also known as Scatter Factor (SF), binds to its high-affinity receptor, the c-Met proto-oncogene, a receptor tyrosine kinase (RTK).[1][4]
This binding event triggers the dimerization and autophosphorylation of specific tyrosine residues (Tyr1234 and Tyr1235) within the c-Met kinase domain.[1][4] This activation creates docking sites for various adaptor proteins, such as Gab1 and Grb2, which in turn propagate the signal through several key downstream cascades.[5][6]
Key downstream pathways include:
-
RAS/MAPK Pathway : This pathway is primarily involved in cell proliferation and scattering.[1][4]
-
PI3K/AKT Pathway : This cascade is crucial for cell survival, motility, and metabolism.[1][4][6]
-
STAT Pathway : Activation of STAT3, in particular, stimulates gene transcription related to branching morphogenesis and cell survival.[1][4][6]
The coordinated action of these pathways drives the cellular responses orchestrated by HGF/c-Met signaling.[6]
Caption: The HGF/c-Met signaling cascade and its principal downstream pathways.
This compound: A Multi-Kinase Inhibitor
This compound (GSK1363089, formerly XL880) is an orally available, ATP-competitive small molecule inhibitor.[7][8] It was developed to dually target abnormal signaling through the HGF/c-Met pathway and key receptors involved in tumor angiogenesis.[9] While its highest affinity is for c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), it also demonstrates inhibitory activity against a panel of other receptor tyrosine kinases.[2][10]
Mechanism of Action: Inhibition of HGF/c-Met Signaling
This compound exerts its effects by binding to the ATP pocket of the c-Met kinase, which prevents receptor phosphorylation and subsequent activation.[3][11] This action effectively blocks the HGF-induced signal transduction cascade.[12] Studies have confirmed that this compound treatment leads to a dramatic reduction in c-Met phosphorylation.[10][12][13]
The inhibition of c-Met activation by this compound prevents the recruitment of downstream adaptor proteins, thereby suppressing the canonical signaling pathways, including PI3K/AKT and RAS/MAPK.[2][10] This blockade translates into potent anti-tumor effects, including:
-
Inhibition of Proliferation : this compound can induce a G2/M cell cycle arrest.[2]
-
Blockade of Migration and Invasion : The drug effectively inhibits HGF-mediated cell motility.[2][8]
-
Induction of Apoptosis/Anoikis : this compound promotes programmed cell death.[2][3]
Caption: this compound's mechanism of action via competitive inhibition of ATP binding.
Quantitative Analysis of this compound's Impact
This compound demonstrates potent, nanomolar-level inhibition of its primary targets and affects cancer cell viability across various lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| c-Met (HGFR) | 0.4 | [7][8][10] |
| KDR (VEGFR2) | 0.9 | [7][8][10] |
| Ron | 3 | [8] |
| FLT-4 (VEGFR3) | 2.8 | [8] |
| FLT-1 | 6.8 | [8] |
| Axl | - | [10] |
| PDGFR-β | - | [10] |
| c-Kit | - | [10] |
| Flt-3 | - | [10] |
| Tie-2 | - | [10] |
| IC₅₀ values are from cell-free assays. Dashes indicate inhibition with lower affinity. |
Table 2: Cellular Anti-Proliferative Effects of this compound
| Cell Line | Cancer Type | Key Genetic Feature | Effect | Reference(s) |
| MKN-45 | Gastric Cancer | c-Met Amplification | 73.7% viability reduction at 100 nM | [10] |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 51% viability reduction at 100 nM | [10][14] |
| SNU-1 | Gastric Cancer | Low c-Met Expression | No significant inhibition below 1 µM | [10] |
| B16F10 | Melanoma | - | IC₅₀ of 40 nM for colony growth | [8] |
| A549 | Lung Cancer | - | IC₅₀ of 29 nM for colony growth | [8] |
| HT29 | Colon Cancer | - | IC₅₀ of 165 nM for colony growth | [8] |
| HeyA8 | Ovarian Cancer | - | 71% tumor weight reduction in xenograft model | [2] |
Detailed Experimental Protocols
The following protocols are representative of methods used to evaluate the impact of this compound on HGF/c-Met signaling.
Western Blot for c-Met Phosphorylation
This protocol is used to detect the phosphorylation status of c-Met and downstream effectors like AKT, providing a direct measure of this compound's inhibitory activity.
Protocol Steps:
-
Cell Culture and Treatment : Plate cells (e.g., MKN-45) and allow them to adhere overnight. Serum-starve the cells for 18-24 hours. Pre-treat with various concentrations of this compound for 2-4 hours.[15] Stimulate with HGF (e.g., 40 ng/ml) for 10-30 minutes where required.[16][17]
-
Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., NP-40 or RIPA) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[18][19]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation : Mix 20-50 µg of total protein with 2x Laemmli SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[18][20]
-
Gel Electrophoresis : Load samples onto an SDS-polyacrylamide gel and separate proteins by size.[20]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, and a loading control like β-actin or GAPDH.[10][15][18]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.[20]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
Caption: A generalized workflow for Western Blot analysis.
Cell Viability Assay (WST-1/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of this compound.
Protocol Steps:
-
Cell Seeding : Plate 4,000-5,000 cells per well in a 96-well plate and allow them to attach for 16-24 hours.[21]
-
Compound Treatment : Replace the growth medium with a medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).[22]
-
Incubation : Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.[21]
-
Reagent Addition : Add 10 µl of a tetrazolium salt reagent (like WST-1 or MTS) to each well.[21][23] These reagents are reduced by metabolically active cells to a colored formazan product.
-
Final Incubation : Incubate for an additional 2-4 hours.[21]
-
Absorbance Measurement : Measure the absorbance of the colored product in each well using a microplate reader at a wavelength of 450 nm (for WST-1) or 490 nm (for MTS).[21]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Caption: Workflow for a colorimetric cell viability assay.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified c-Met kinase.
Protocol Steps:
-
Reaction Setup : In a 96-well plate, combine a kinase buffer, a specific substrate peptide for c-Met, and purified recombinant c-Met kinase protein (kinase domain).[24]
-
Inhibitor Addition : Add varying concentrations of this compound or a DMSO control to the wells.
-
Initiate Reaction : Start the kinase reaction by adding a solution of ATP.[24]
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for substrate phosphorylation.
-
Detection : Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to kinase activity. This is often done by adding a reagent like Kinase-Glo®, which uses luciferase to generate a luminescent signal from the remaining ATP.[24]
-
Data Analysis : Measure luminescence on a plate reader. Lower signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. 2.3. Cell viability assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Protocol for Foretinib in vitro cell-based assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro cell-based assays to evaluate the efficacy and mechanism of action of Foretinib, a multi-kinase inhibitor targeting c-Met and VEGFR-2.
Introduction
This compound is a potent small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting c-Met (hepatocyte growth factor receptor) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Its mechanism of action involves the inhibition of these kinases, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][2][3] In vitro studies have demonstrated that this compound can induce a G2/M cell cycle arrest, promote caspase-dependent anoikis (a form of apoptosis triggered by cell detachment), and inhibit cell adhesion and migration.[1]
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MKN-45 | Gastric Adenocarcinoma | ~0.1 |
| KATO-III | Gastric Adenocarcinoma | ~0.1 |
| SNU-1 | Gastric Adenocarcinoma | >1 |
| Capan-2 | Pancreatic Cancer | ~5 |
| Panc-1 | Pancreatic Cancer | >5 |
| Mia-Paca-2 | Pancreatic Cancer | >5 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Signaling Pathway
This compound primarily exerts its effects by inhibiting the c-Met and VEGFR-2 signaling pathways. Upon binding of their respective ligands (HGF for c-Met and VEGF for VEGFR-2), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. This compound blocks this initial phosphorylation step. Key downstream pathways affected include the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which is involved in cell growth and differentiation.[1][2][3][4]
Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or other solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired duration (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
RNase Treatment:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
-
Propidium Iodide Staining: Add PI staining solution (50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Anoikis Assay
This assay measures the ability of cells to undergo apoptosis upon detachment from the extracellular matrix.
Workflow:
Caption: Workflow for the anoikis assay.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Poly-HEMA (poly(2-hydroxyethyl methacrylate)) to prevent cell attachment. Allow the solvent to evaporate completely.
-
Cell Seeding: Seed cells in both the Poly-HEMA-coated wells and uncoated control wells.
-
This compound Treatment: Add this compound at the desired concentrations to the wells.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment:
-
Add a viability dye such as Calcein-AM to each well.
-
Measure the fluorescence using a microplate reader. A decrease in fluorescence in the coated wells compared to the uncoated wells indicates the induction of anoikis.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: Workflow for the caspase-3/7 activity assay.
Protocol:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate and also lyses the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an extracellular matrix-coated surface.
Workflow:
Caption: Workflow for the cell adhesion assay.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix (ECM) protein such as fibronectin or collagen and incubate.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA).
-
Cell Preparation and Treatment:
-
Label cells with a fluorescent dye (e.g., Calcein-AM).
-
Treat the labeled cells with this compound or a vehicle control.
-
-
Adhesion: Seed the treated cells into the coated wells and incubate for a short period (e.g., 1-2 hours) to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader. A decrease in fluorescence in the this compound-treated wells indicates inhibition of cell adhesion.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Workflow:
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat with this compound for the desired time. In some experiments, cells may be stimulated with a ligand (e.g., HGF) to activate the target receptor.[2]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein levels.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Appropriate Foretinib Concentration in Cell Culture Experiments
Introduction
Foretinib (also known as GSK1363089 or XL880) is a potent, orally available multi-kinase inhibitor.[1][2][3] It primarily targets the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, playing a critical role in tumor cell proliferation, angiogenesis, invasion, and metastasis.[2][4][5] this compound demonstrates nanomolar potency against its key targets, with IC50 values of 0.4 nM for MET and 0.8-0.9 nM for VEGFR2/KDR in cell-free assays.[5][6][7] Its mechanism of action involves the inhibition of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1][3][5][8]
Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure targeted inhibition and accurate interpretation of experimental results. This document provides a summary of reported effective concentrations and detailed protocols for researchers to establish the appropriate dose range for their specific cell lines and experimental questions.
Target Signaling Pathways
This compound exerts its effects by inhibiting multiple receptor tyrosine kinases. The primary targets are c-MET and VEGFR-2, which, when activated, trigger a cascade of downstream signaling events crucial for cancer progression. Inhibition of these receptors by this compound blocks these pathways, leading to reduced tumor growth and angiogenesis.[4][5]
Summary of this compound In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, largely depending on the expression and activation status of its target kinases. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer (c-MET amplified) | 13.4 | [8] |
| SNU620 | Gastric Cancer (c-MET amplified) | 21.9 | [8] |
| KATO-III | Gastric Cancer (FGFR2 amplified) | Highly Sensitive | [9] |
| A549 | Non-Small Cell Lung Cancer | 29 | [7] |
| B16F10 | Melanoma | 40 | [7] |
| HT29 | Colorectal Cancer | 165 | [7] |
| CML Cells | Chronic Myelogenous Leukemia | Effective at 200-600 nM | [10] |
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method to determine the dose-dependent effect of this compound on cell viability and calculate the IC50 value. Assays like MTT, MTS, or CCK-8 are suitable.[11][12]
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[13]
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
Drug Preparation and Treatment:
-
Prepare a series of this compound dilutions from your stock solution. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to the nanomolar range.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the highest this compound dose and "untreated control" wells with medium only.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate this compound concentration or control.
-
-
Incubation: Return the plate to the incubator for 48 to 72 hours.[8][13] The incubation time should be consistent across experiments.
-
Cell Viability Measurement (Example with MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.
-
Gently mix on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized cell viability (%) against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value using software such as GraphPad Prism.
-
Protocol 2: Validating Target Inhibition by Western Blotting
This protocol is used to confirm that this compound is inhibiting the phosphorylation of its intended targets (e.g., c-MET) and downstream effectors (e.g., AKT, ERK) at the concentrations determined by the viability assay.
Objective: To assess the phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
Cell line of interest
-
6-well or 10 cm culture plates
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[15]
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., a DMSO control, IC50/2, IC50, and 2xIC50) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-MET) or a housekeeping protein like β-actin or GAPDH.
Protocol 3: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify the extent of apoptosis and necrosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the nucleus.[16][17][18]
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Binding Buffer
-
Flow cytometer
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cell viability assays [bio-protocol.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Protein Phosphorylation after Foretinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that primarily targets the MET (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1][2] These receptors are crucial in cell signaling pathways that regulate proliferation, invasion, angiogenesis, and metastasis.[1][3] Aberrant activation of these pathways is a hallmark of many cancers.[4][5] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1][3]
Western blotting is a powerful and widely used technique to investigate protein phosphorylation.[6] By using antibodies specific to the phosphorylated form of a target protein, researchers can quantify the changes in protein activation in response to drug treatments like this compound. This application note provides a detailed protocol for analyzing the phosphorylation status of key proteins in the MET and VEGFR-2 signaling pathways following this compound treatment.
Signaling Pathways and this compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of receptor tyrosine kinase phosphorylation. Upon ligand binding (HGF for MET, VEGF for VEGFR-2), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of major pathways such as the PI3K/AKT and RAS/MAPK (ERK) pathways, which promote cell survival, proliferation, and angiogenesis.[1][4] this compound blocks the initial phosphorylation event, thereby inhibiting these downstream effects.[1][4][7]
Caption: this compound inhibits HGF/c-MET and VEGF/VEGFR-2 signaling pathways.
Experimental Workflow
The overall process involves treating cultured cells with this compound, preparing cell lysates while preserving protein phosphorylation, separating proteins by size, transferring them to a membrane, and detecting specific phosphorylated proteins and their total protein counterparts using antibodies.
Caption: General workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MKN-45, SKOV3ip1)[1][8]
-
This compound: Stock solution in DMSO
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Inhibitors: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)[9][10]
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
Running Buffer: 1x Tris/Glycine/SDS buffer
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)[11]
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20[9][12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[6][13]
-
Primary Antibodies: Phospho-specific (e.g., p-MET, p-VEGFR2, p-AKT, p-ERK) and total protein antibodies (e.g., MET, VEGFR2, AKT, ERK).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate[9]
Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours, if required, to reduce basal phosphorylation levels.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time course (e.g., 1, 4, or 24 hours). If studying ligand-induced phosphorylation, pre-treat with this compound for 1 hour before stimulating with HGF or VEGF for 15-20 minutes.[7]
Protein Extraction
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer (with freshly added inhibitors) to each well.[10]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with Lysis Buffer.
-
Add 4x Laemmli sample buffer to the lysates (final concentration 1x) and boil at 95-100°C for 5 minutes.[6]
-
Store samples at -20°C or proceed directly to SDS-PAGE.
SDS-PAGE and Western Blotting
-
Load 20-40 µg of protein per lane into a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its durability, which is ideal for stripping and re-probing.[11]
Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[9][13]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Stripping and Re-probing
-
To normalize the phospho-protein signal, the membrane should be stripped and re-probed for the corresponding total protein.[11][12]
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Repeat the immunodetection process starting from step 4.6.2 with the total protein primary antibody. A loading control like GAPDH or β-actin should also be probed.
Data Presentation and Analysis
Quantify the band intensity from the Western blots using densitometry software (e.g., ImageJ). The level of phosphorylation is determined by calculating the ratio of the phosphorylated protein signal to the total protein signal for each sample. This normalization corrects for any variations in protein loading.[6]
Table 1: Example of Quantified Western Blot Data
| Treatment | Target Protein | Phospho-Signal (Arbitrary Units) | Total Signal (Arbitrary Units) | Normalized Phospho-Level (p-Protein / Total Protein) | Fold Change (vs. Control) |
|---|---|---|---|---|---|
| Vehicle Control | p-MET / MET | 15,200 | 16,000 | 0.95 | 1.00 |
| This compound (1 µM) | p-MET / MET | 2,900 | 15,500 | 0.19 | 0.20 |
| Vehicle Control | p-AKT / AKT | 12,500 | 14,000 | 0.89 | 1.00 |
| This compound (1 µM) | p-AKT / AKT | 4,100 | 13,800 | 0.30 | 0.34 |
| Vehicle Control | p-ERK / ERK | 18,100 | 17,500 | 1.03 | 1.00 |
| This compound (1 µM) | p-ERK / ERK | 5,500 | 17,900 | 0.31 | 0.30 |
Troubleshooting
Table 2: Common Issues and Solutions for Phospho-Westerns
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Weak Signal | - Insufficient protein phosphorylation.- Phosphatase activity during lysis.- Low protein load. | - Optimize stimulation/treatment conditions (time course, dose-response).[13]- Ensure fresh phosphatase inhibitors are used in ice-cold lysis buffer.[9][10]- Load more protein (30-50 µg).[15] |
| High Background | - Blocking agent is inappropriate (e.g., milk).- Antibody concentration is too high.- Insufficient washing. | - Use 5% BSA in TBST for blocking and antibody dilutions.[6][13]- Titrate primary and secondary antibodies.- Increase number and duration of TBST washes. |
| Multiple Non-specific Bands | - Primary antibody cross-reactivity.- Protein degradation. | - Use a more specific, validated antibody. Perform a phosphatase treatment control to confirm phospho-specificity.[11]- Ensure protease inhibitors are used and samples are kept cold.[9] |
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Foretinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Foretinib, a multi-kinase inhibitor targeting c-MET and VEGFR2, in mouse xenograft models. The following protocols and data are compiled from various preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy studies.
Data Presentation: this compound Dosing and Efficacy
The following tables summarize the quantitative data from various studies on the administration and efficacy of this compound in different mouse xenograft models.
| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle Solution | Treatment Schedule | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Nude | 15 mg/kg/day | Oral Gavage | 15% hydroxypropyl-β-cyclodextrin aqueous solution | Daily for 18 days | 42.79 ± 8.52% | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Nude | 50 mg/kg/day | Oral Gavage | 15% hydroxypropyl-β-cyclodextrin aqueous solution | Daily for 18 days | 79.16 ± 4.58% | [1][2] |
| SKOV3ip1 | Ovarian Cancer | Athymic Nude | 30 mg/kg | Oral Gavage | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate | 6 days/week for 21 days | 86% | [3][4] |
| HeyA8 | Ovarian Cancer | Athymic Nude | 30 mg/kg | Oral Gavage | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate | 6 days/week for 16 days | 71% | [3] |
| MKN-45 | Gastric Cancer | Nude | 6 mg/kg | Oral Gavage | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water | Daily for 21 days | Not specified | [5] |
| MKN-45 | Gastric Cancer | Nude | 10 mg/kg | Oral Gavage | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water | Daily for 21 days | Not specified | [5] |
| MKN-45 | Gastric Cancer | Nude | 30 mg/kg | Oral Gavage | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water | Every other day for 42 days | Not specified | [5] |
| B16F10 | Melanoma | Not specified | 30 mg/kg | Oral Gavage | 0.9% normal saline | Not specified | 64% | [6] |
| B16F10 | Melanoma | Not specified | 100 mg/kg | Oral Gavage | 0.9% normal saline | Not specified | 87% | [6] |
| ECC, HEC-108, TEN | Endometrial Cancer | Not specified | 30 mg/kg | Oral Gavage | Not specified | Daily | Significant inhibition | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (choose one based on experimental design):
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the total amount of this compound and vehicle solution required for the entire study, accounting for the number of mice, dosage, and treatment duration.
-
Weigh the required amount of this compound powder accurately.
-
In a sterile tube, add the this compound powder.
-
Add the chosen vehicle solution to the tube.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution, but be cautious to avoid degradation of the compound.
-
Visually inspect the solution to ensure it is a uniform suspension before each administration.
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MKN-45, SKOV3ip1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Culture the cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration.[2] Keep the cell suspension on ice.
-
Inject the cell suspension subcutaneously or orthotopically into the appropriate site of the immunocompromised mice. The number of cells to inject will vary depending on the cell line (see table below).
-
Monitor the mice regularly for tumor formation.
| Cell Line | Number of Cells for Injection | Injection Site | Reference |
| MDA-MB-231 | 3 x 10^5 to 5 x 10^6 | Mammary fat pad | [2][7] |
| MKN-45 | 1 x 10^6 to 5 x 10^6 | Subcutaneous flank | [8][9] |
| SKOV3ip1 | 1 x 10^6 | Intraperitoneal | [3] |
| HeyA8 | 1 x 10^6 | Intraperitoneal | [3] |
Administration of this compound by Oral Gavage
Materials:
-
Prepared this compound suspension
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Protocol:
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to calculate the correct volume of this compound suspension to administer.
-
Draw the calculated volume of the well-vortexed this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Return the mouse to its cage and monitor for any signs of distress.
Tumor Measurement and Efficacy Assessment
Materials:
-
Calipers
-
Scale for mouse body weight
Protocol:
-
Once tumors are palpable, begin measuring their dimensions using calipers at regular intervals (e.g., every 2-3 days).
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[1]
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathways Inhibited by this compound
This compound primarily exerts its anti-tumor effects by inhibiting the c-MET and VEGFR2 receptor tyrosine kinases.
References
- 1. Xenograft tumors in nude mice [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. MKN-45 Xenograft Model | Xenograft Services [xenograft.net]
- 4. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Tumor xenograft model [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Foretinib
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of Foretinib (also known as GSK1363089) for in vivo animal research. The protocols are based on established preclinical studies and are intended to ensure safe and effective experimental outcomes.
Core Principles and Considerations
This compound is a potent, orally available multi-kinase inhibitor targeting key receptor tyrosine kinases involved in tumorigenesis and angiogenesis, including MET, VEGFR2, RON, AXL, and TIE-2.[1][2] When designing in vivo studies, it is crucial to consider the animal model, tumor type, and experimental endpoints to determine the optimal dosage, vehicle, and administration schedule.
Recommended Dosage and Administration
The effective dosage of this compound in preclinical animal models, particularly mice, has been shown to vary depending on the cancer type and the specific research goals. Dosages generally range from 6 mg/kg to 100 mg/kg, administered orally.
Data Summary of In Vivo this compound Dosages
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 15 or 50 mg/kg/day | Intragastric gavage | 15% hydroxypropyl-β-cyclodextrin aqueous solution | Daily for 18 days | Dose-dependent tumor growth inhibition.[3] |
| Athymic Nude Mice | Ovarian Cancer (SKOV3ip1 and HeyA8 xenografts) | 30 mg/kg/day | Oral | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate | 6 days/week for 16-21 days | Significant reduction in tumor weight and number of metastatic nodules.[4] |
| Nude Mice | Gastric Cancer (MKN-45 xenograft) | 6 or 10 mg/kg/day | Oral | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water | Daily for 21 days | Inhibition of tumor growth.[1][2] |
| Nude Mice | Gastric Cancer (MKN-45 xenograft) | 30 mg/kg | Oral | 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water | Every other day for 42 days | Inhibition of tumor growth.[1][2] |
| Athymic Nude Mice | Melanoma (B16F10 tumor cells) | 30 or 100 mg/kg | Oral gavage | Not specified | Once daily | Dose-dependent tumor growth inhibition.[5] |
Experimental Protocols
Protocol 1: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (GSK1363089)
-
Vehicle solution (e.g., 15% hydroxypropyl-β-cyclodextrin or 1% hydroxypropyl methylcellulose with 0.2% sodium lauryl sulfate)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Calipers
-
Animal balance
-
Sterile syringes and gavage needles
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cells to the desired confluence. Subcutaneously inject the cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., ~180 mm³).[1][2]
-
Randomization: Randomly assign mice into treatment and control groups (n=6-10 per group).
-
This compound Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., 15 mg/kg and 50 mg/kg).[3] The vehicle for this compound can be 1% hydroxypropyl methylcellulose and 0.2% SLS (sodium lauryl sulfate) in water.[1][2]
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage according to the determined schedule (e.g., daily).
-
Data Collection: Measure tumor volume and body weight every three days.[3]
-
Endpoint: Continue treatment for the specified duration (e.g., 18-21 days).[3][4] At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, Western blot, or immunohistochemistry).
Protocol 2: Pharmacokinetic Analysis
This protocol describes the collection of plasma samples for determining the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Tumor-bearing mice
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS equipment
Procedure:
-
Dosing: Administer a single oral dose of this compound at various concentrations (e.g., 2, 10, and 50 mg/kg) to different groups of tumor-bearing mice.[3][6]
-
Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 24, and 48 hours).[3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[3]
-
Data Analysis: Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Preparation and solubilization of Foretinib for laboratory use
Application Notes and Protocols for Foretinib
Abstract
This compound (also known as GSK1363089 or XL880) is a potent, orally available multi-kinase inhibitor that primarily targets MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), key drivers in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4] These application notes provide detailed protocols for the preparation and solubilization of this compound for use in typical laboratory settings, including both in vitro and in vivo experimental models. Physicochemical properties, storage recommendations, and safety precautions are also outlined.
Physicochemical Properties of this compound
This compound is supplied as a solid, typically an off-white to pale yellow powder.[5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [6][7] |
| Synonyms | GSK1363089, XL880, EXEL-2880 | [4][7][8] |
| Molecular Formula | C₃₄H₃₄F₂N₄O₆ | [6][7][8] |
| Molecular Weight | 632.65 g/mol | [6][8] |
| Appearance | White to pale yellow solid powder | [5][6] |
Solubility of this compound
This compound is practically insoluble in water but shows good solubility in several organic solvents commonly used in laboratory research.[5][9] Ultrasonic treatment may be required to achieve maximum solubility in some solvents.[8]
| Solvent | Maximum Solubility | Reference |
| DMSO | 75 - 127 mg/mL (approx. 118 - 200 mM) | [4][5][8] |
| DMF | 25 mg/mL (approx. 39.5 mM) | [7] |
| Ethanol | 25 mg/mL (approx. 39.5 mM) | [7] |
| Water | Insoluble | [5][9] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs).[3][9] Its primary targets are c-Met and VEGFR-2.[2][10] By inhibiting the phosphorylation and activation of these receptors, this compound effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][9] This disruption leads to the inhibition of critical cancer-promoting processes such as cell proliferation, angiogenesis, invasion, and metastasis, while inducing apoptosis (programmed cell death).[1][2][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. cellagentech.com [cellagentech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 10. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Foretinib in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases, with high affinity for MET (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1] Its mechanism of action involves the inhibition of signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis. Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and heterogeneity of in vivo tumors compared to traditional 2D cell cultures. The application of this compound in patient-derived organoids (PDOs) offers a promising platform for investigating its therapeutic efficacy and for developing personalized cancer therapies.
These application notes provide a comprehensive overview of the use of this compound in 3D organoid culture systems, including its mechanism of action, protocols for treatment and analysis, and guidelines for data interpretation.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by simultaneously targeting multiple signaling pathways. Its primary targets, MET and VEGFR2, are key drivers in many cancers.
-
MET Signaling: The MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream pathways including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility. Aberrant MET signaling is implicated in the development and progression of various cancers, including gastric and ovarian cancer. This compound effectively blocks MET phosphorylation and downstream signaling.[1]
-
VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, this compound can suppress tumor-associated angiogenesis.
The dual inhibition of MET and VEGFR2 by this compound provides a multi-pronged attack on tumor growth by targeting both the cancer cells directly and their supportive microenvironment.
Signaling Pathway Targeted by this compound
Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.
Data Presentation
Quantitative data from this compound treatment of 3D organoids should be summarized in clear, structured tables. The following tables provide templates for presenting IC50 values and effects on organoid viability and size.
Table 1: IC50 Values of this compound in Patient-Derived Cancer Organoids
| Organoid Line | Cancer Type | This compound IC50 (µM) |
| PDO-001 | Gastric Adenocarcinoma | Example: 1.5 |
| PDO-002 | Ovarian Serous Carcinoma | Example: 2.8 |
| PDO-003 | Colorectal Carcinoma | Example: 0.9 |
| Note: | These are example data. Actual values must be determined experimentally. |
Table 2: Effect of this compound on Organoid Viability and Size
| Organoid Line | Treatment | Concentration (µM) | Viability (% of Control) | Average Diameter (µm) |
| PDO-001 | Vehicle (DMSO) | - | 100% | 450 ± 50 |
| This compound | 1.0 | Example: 65% | Example: 320 ± 40 | |
| This compound | 5.0 | Example: 25% | Example: 180 ± 30 | |
| PDO-002 | Vehicle (DMSO) | - | 100% | 520 ± 60 |
| This compound | 1.0 | Example: 80% | Example: 480 ± 55 | |
| This compound | 5.0 | Example: 45% | Example: 290 ± 45 | |
| Note: | These are example data. Actual values must be determined experimentally. |
Experimental Protocols
The following protocols provide a generalized framework for the application of this compound in 3D organoid cultures. Specific details may need to be optimized based on the organoid type and experimental goals.
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol is a generalized procedure. For detailed, tissue-specific protocols, refer to established methods for gastric, ovarian, or colorectal cancer organoids.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Organoid Culture Medium (specific to the tissue of origin)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Standard cell culture reagents and equipment
Procedure:
-
Tissue Processing: Mechanically mince the fresh tumor tissue into small fragments (~1-2 mm³).
-
Enzymatic Digestion: Incubate the tissue fragments in a digestion solution at 37°C with gentle agitation to dissociate the tissue into single cells and small cell clusters.
-
Cell Pellet Collection: Centrifuge the cell suspension to pellet the cells and wash with basal medium.
-
Embedding in Matrix: Resuspend the cell pellet in cold Basement Membrane Matrix.
-
Plating: Dispense droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Culture: After polymerization of the matrix, add the appropriate organoid culture medium. Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
Protocol 2: this compound Treatment of 3D Organoids
Caption: Experimental workflow for this compound treatment of 3D organoids.
Materials:
-
Established 3D organoid cultures
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Multi-well culture plates (e.g., 96-well)
-
Organoid Culture Medium
Procedure:
-
Organoid Plating: Harvest established organoids, dissociate them into smaller fragments, and re-plate them in a multi-well format as described in Protocol 1. Allow the organoids to reform for 24-48 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in organoid culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the treated organoids for a predetermined duration (e.g., 72-120 hours).
-
Analysis: Proceed with downstream analysis to assess the effects of this compound.
Protocol 3: Analysis of this compound Efficacy
1. Viability Assay (e.g., CellTiter-Glo® 3D)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
-
2. Imaging and Morphological Analysis
-
Principle: Brightfield or confocal microscopy can be used to visualize and quantify changes in organoid size, shape, and integrity.
-
Procedure:
-
Acquire images of the organoids in each well using an automated imaging system or microscope.
-
Use image analysis software to segment and measure the diameter, area, and circularity of the organoids.
-
Quantify the number of viable and dead cells if using fluorescent viability stains (e.g., Calcein-AM and Ethidium Homodimer-1).
-
3. Western Blot for Signaling Pathway Analysis
-
Principle: To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of MET, VEGFR2, and their downstream targets (e.g., AKT, ERK).
-
Procedure:
-
Treat organoids with this compound for a shorter duration (e.g., 1-6 hours).
-
Harvest the organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of MET, VEGFR2, AKT, and ERK.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The use of this compound in 3D organoid culture systems provides a powerful platform for preclinical drug evaluation and for advancing personalized medicine. The protocols outlined here offer a framework for researchers to investigate the efficacy of this compound in a more physiologically relevant context. Careful optimization of these protocols and thorough data analysis will be crucial for translating these findings into clinical applications.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Foretinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of Foretinib, a multi-kinase inhibitor. The provided methodologies are designed to be a comprehensive resource for investigating this compound's impact on cell cycle progression and apoptosis.
Introduction
This compound is a potent inhibitor of multiple receptor tyrosine kinases, including c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its mechanism of action involves the disruption of key signaling pathways that are critical for tumor cell proliferation, survival, invasion, and angiogenesis.[1][3][4] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling the precise quantification of its effects on the cell cycle and the induction of apoptosis.
Key Applications
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution and identify specific cell cycle phase arrests.[3][5]
-
Apoptosis Detection: Quantify the induction of apoptosis and differentiate between early and late apoptotic cell populations.[5][6][7]
Signaling Pathways Affected by this compound
This compound primarily targets the c-Met (HGF receptor) and VEGFR-2 signaling pathways.[1][2][4] Inhibition of these pathways leads to downstream effects on cell proliferation, survival, and migration.
Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the preparation and staining of this compound-treated cells for cell cycle analysis by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of cell cycle phase.
Materials:
-
Cells of interest
-
This compound (GSK1363089)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++-free
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining:
-
Centrifuge the fixed cells at 800-1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red). Gate on single cells to exclude doublets and aggregates.
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[8][9]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++-free
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V (or other fluorochrome)
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells to ensure all apoptotic cells are collected.
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them. Combine these cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V and PI.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using the protocols described above.
Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines [5][10]
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M |
| T98G | Control (DMSO) | 55.2 ± 3.1 | 20.5 ± 1.8 | 24.3 ± 2.5 |
| This compound (5 µM) | 28.7 ± 2.4 | 15.1 ± 1.5 | 56.2 ± 3.9 | |
| U251 | Control (DMSO) | 60.1 ± 4.2 | 18.9 ± 2.0 | 21.0 ± 2.8 |
| This compound (10 µM) | 35.4 ± 3.5 | 12.3 ± 1.7 | 52.3 ± 4.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines [3]
| Cell Line | Treatment (48h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| SKOV3ip1 | Control (DMSO) | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.2 |
| This compound (1 µM) | 65.8 ± 4.5 | 18.7 ± 2.1 | 15.5 ± 2.9 | |
| CaOV3 | Control (DMSO) | 90.1 ± 3.5 | 4.5 ± 1.1 | 5.4 ± 1.5 |
| This compound (1 µM) | 58.3 ± 5.1 | 25.2 ± 3.3 | 16.5 ± 2.8 |
Data are presented as mean ± SD from three independent experiments.
Troubleshooting and Best Practices
-
Single-Cell Suspension: Ensure a single-cell suspension to prevent clogging the flow cytometer. Filter samples through a 35-70 µm mesh if necessary.[11][12]
-
Controls: Always include unstained and single-color controls for proper compensation and gating.[11]
-
Cell Viability: For live cell assays, maintain cells on ice to preserve viability.[13]
-
Titration: Titrate antibody concentrations to determine the optimal signal-to-noise ratio.
-
Adherent Cells: Be gentle during the detachment of adherent cells to minimize mechanical stress and cell death.[14]
By following these detailed protocols and best practices, researchers can obtain high-quality, reproducible flow cytometry data to accurately characterize the cellular effects of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - ProQuest [proquest.com]
- 11. Sample Preparation | USF Health [health.usf.edu]
- 12. IIIR Flow Cytometry Core Facility [iiirflow.bio.ed.ac.uk]
- 13. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining with Foretinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for immunofluorescence (IF) staining of cells treated with Foretinib, a multi-kinase inhibitor. This compound primarily targets MET, VEGFR2, and RON receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways, ultimately resulting in reduced cell proliferation, G2/M cell cycle arrest, and induction of apoptosis and anoikis.[1][2][3][4]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including c-Met and VEGFR2.[5] By binding to the kinase domain of these receptors, this compound blocks their phosphorylation and subsequent activation. This disruption of signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, leads to a variety of anti-tumor effects.[2][5] Key cellular consequences of this compound treatment that can be visualized using immunofluorescence include the inhibition of c-Met phosphorylation, cell cycle arrest at the G2/M phase, and the induction of apoptosis.[1][2][4]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Foretinib in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Foretinib (GSK1363089) is an oral multi-kinase inhibitor that primarily targets MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[1][2][3] Its ability to simultaneously inhibit pathways involved in tumor proliferation, angiogenesis, and invasion makes it a compelling agent in oncology.[4] However, as with many targeted therapies, monotherapy can be limited by primary or acquired resistance.[5] Combination therapy, which pairs therapeutic agents to target multiple pathways, offers a strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[6] These application notes summarize key synergistic combinations of this compound with other anti-cancer agents and provide detailed protocols for evaluating such synergies.
Synergistic Combinations of this compound
This compound with HER/EGFR-Targeted Agents
Rationale: Co-activation of MET and Human Epidermal Growth Factor Receptor (HER) family members (EGFR/HER1, HER2) is a known mechanism of resistance to HER-targeted therapies in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7][8] MET amplification can confer resistance to EGFR inhibitors like erlotinib and gefitinib.[7] By simultaneously inhibiting both MET and HER pathways, the combination of this compound with agents like erlotinib or lapatinib can produce potent synergistic anti-tumor effects.[1][7]
Quantitative Data Summary: The combination of this compound with HER-targeted agents has shown significant synergy in tumor cell lines with MET and HER1/2 co-activation.
| Cell Line | Cancer Type | Combination | Key Findings | Reference |
| H1993 | Lung | This compound + Erlotinib | Synergistic cell growth inhibition (CI = 0.25-0.37). This compound reverses HGF-induced resistance to erlotinib. | [7] |
| HN5 | Head and Neck | This compound + Lapatinib | Synergistic growth inhibition (CI = 0.29-0.34). | [7] |
| BT549 | Triple-Negative Breast Cancer | This compound + Lapatinib | Synergistic interaction in suppressing growth and survival (CI < 1). | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | This compound + Lapatinib | Dose-dependent synergistic interaction observed. | [8] |
CI: Combination Index; a value < 1 indicates synergy.
Signaling Pathway and Mechanism of Synergy: this compound blocks the HGF/MET signaling axis, while HER-targeted agents like Erlotinib and Lapatinib inhibit the EGF/HER axis. In cells where both pathways are active, this dual blockade prevents compensatory signaling, leading to a more profound and durable inhibition of downstream pro-survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[1][7]
Caption: Dual inhibition of MET and EGFR/HER2 pathways by this compound and EGFR inhibitors.
This compound with Immunotherapy
Rationale: The tumor microenvironment (TME) plays a critical role in cancer progression and response to immunotherapy. This compound can remodel the TME to be more favorable for an anti-tumor immune response. Specifically, it can increase PD-L1 levels on tumor cells, potentially sensitizing them to immune checkpoint inhibitors like anti-PD-1 antibodies.[9]
Quantitative Data Summary: In preclinical models of colorectal carcinoma (CRC), combining this compound with an anti-PD-1 antibody demonstrated significant efficacy.
| Animal Model | Cancer Type | Combination | Key Findings | Reference |
| CT26 Tumor-bearing mice | Colorectal Carcinoma | This compound + anti-PD-1 Ab | 83% tumor regression without relapse; prolonged overall survival. | [9] |
| MC38 Tumor-bearing mice | Colorectal Carcinoma | This compound + anti-PD-1 Ab | 50% tumor regression without relapse; prolonged overall survival. | [9] |
| CT26-Luc Metastasis Model | Colorectal Carcinoma | This compound + anti-PD-1 Ab | Inhibited metastasis to the lung. | [9] |
Mechanism of Synergy: this compound activates the JAK2-STAT1 pathway, leading to increased PD-L1 expression on tumor cells, which enhances the target for anti-PD-1 therapy. Furthermore, the combination therapy remodels the TME by increasing the infiltration and function of T cells while decreasing the population of M2-phenotype tumor-associated macrophages (TAMs), which are typically immunosuppressive.[9]
References
- 1. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Combination this compound and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Foretinib solubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Foretinib. The information is designed to offer practical solutions for preparing and using this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water and ethanol.[1][2] Its poor aqueous solubility is a known challenge for in vitro and in vivo studies. For experimental purposes, it is typically dissolved in organic solvents.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is also soluble in Dimethylformamide (DMF).[2]
Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous media for cell culture experiments. What can I do?
This is a common issue known as "crashing out." It occurs when a drug that is highly soluble in an organic solvent is diluted into an aqueous buffer where it is poorly soluble. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can have off-target effects on cells.[3][4][5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve small precipitates.
Q4: Can I use pH adjustment to improve this compound's solubility?
Troubleshooting Guides
Issue 1: Preparing High-Concentration Aqueous Solutions of this compound
Problem: You need to prepare a high-concentration aqueous solution of this compound for an experiment, but it is not dissolving in your buffer.
Solution: The use of cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of poorly soluble drugs like this compound.[8][9][10]
Experimental Protocol: Solubilization of this compound using HP-β-CD
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 10% to 40% (w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the solution on a magnetic stirrer and stir at room temperature for 24-48 hours. Protect the solution from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Determine the concentration of the solubilized this compound using a validated analytical method, such as HPLC-UV.
-
| Parameter | Description |
| Cyclodextrin | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Concentration | 10-40% (w/v) in aqueous buffer |
| Stirring Time | 24-48 hours |
| Temperature | Room Temperature |
Issue 2: Potential Interference of Solubility Enhancers in Assays
Problem: You are concerned that the solvents or excipients used to dissolve this compound might interfere with your downstream cellular or enzymatic assays.
Troubleshooting Steps:
-
DMSO in Kinase Assays:
-
Concern: DMSO can directly affect the activity of some kinases.[3][11]
-
Recommendation: Run a vehicle control with the same final concentration of DMSO as your this compound-treated samples. This will allow you to normalize for any effect of the solvent on kinase activity. Keep the final DMSO concentration below 1% whenever possible.
-
-
Cyclodextrins in Cellular Assays:
-
Concern: At high concentrations, some cyclodextrins can be cytotoxic by extracting cholesterol from cell membranes.
-
Recommendation: Perform a dose-response experiment with the cyclodextrin alone on your specific cell line to determine the concentration range that does not affect cell viability. For many cell lines, HP-β-CD is well-tolerated at concentrations used for drug solubilization.[12]
-
| Solubility Enhancer | Potential Interference | Recommendation |
| DMSO | Direct inhibition or activation of kinases, cellular toxicity at high concentrations.[3][4][5][11] | Use a vehicle control with matching DMSO concentration. Keep final concentration <0.5%. |
| HP-β-CD | Cytotoxicity at high concentrations due to membrane cholesterol extraction. | Determine the non-toxic concentration range for your specific cell line. |
Visualizations
Signaling Pathways Inhibited by this compound
This compound is a multi-kinase inhibitor that primarily targets the c-MET and VEGFR2 signaling pathways.[13][14]
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Solubility
References
- 1. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Foretinib Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Foretinib concentration in IC50 determination experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable multi-kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] By inhibiting these kinases, this compound can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3]
2. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO. To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-50 mM. For a 10 mM stock solution, you can add 0.158 mL of DMSO for each milligram of this compound. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
3. What is a typical starting concentration range for this compound in an IC50 experiment?
The optimal concentration range for this compound can vary significantly depending on the cancer cell line's sensitivity. Based on published data, a broad starting range is recommended, followed by a more focused range in subsequent experiments.
-
For initial screening: A wide range, such as 0.01 µM to 10 µM, is often used.
-
For sensitive cell lines (e.g., some gastric and renal cancer cells with MET amplification): A lower range, from 1 nM to 1 µM, may be more appropriate.[4]
-
For resistant cell lines: A higher range, potentially up to 50 µM, might be necessary.
It is advisable to perform a preliminary dose-response experiment with a wide range of concentrations to narrow down the effective range for your specific cell line.
4. Which cell viability assay is best for determining this compound's IC50?
Several cell viability assays can be used. The choice often depends on the laboratory's equipment and the specific experimental needs.
-
MTT Assay: A common colorimetric assay that measures metabolic activity. It is cost-effective but requires a final solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels, an indicator of metabolically active cells.[5] It has a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[5]
-
Resazurin (AlamarBlue®) Assay: A fluorescent assay where viable cells reduce resazurin to the fluorescent resorufin. It is also a simple and sensitive method.[6][7]
For suspension cells or when high sensitivity is required, the CellTiter-Glo® assay is often preferred.
Troubleshooting Guides
Issue 1: High variability or inconsistent IC50 values.
Possible Cause & Solution:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before plating and optimize the seeding density for logarithmic growth throughout the experiment.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Drug Precipitation: this compound, especially at higher concentrations, may precipitate in the culture medium. Visually inspect the wells after adding the drug. If precipitation is observed, consider preparing fresh dilutions or using a lower final DMSO concentration.
-
Inconsistent Incubation Times: Ensure all plates are treated and processed with consistent timing.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves.
Issue 2: No significant cell death observed even at high this compound concentrations.
Possible Cause & Solution:
-
Cell Line Resistance: The cell line may be intrinsically resistant to this compound. This could be due to low c-Met or VEGFR2 expression, or the presence of resistance mutations.[8][9] Consider using a positive control cell line known to be sensitive to this compound (e.g., MKN-45 gastric cancer cells).
-
Drug Inactivity: Ensure the this compound stock solution has been stored correctly and has not degraded.
-
Insufficient Incubation Time: The inhibitory effects of this compound may require a longer incubation period to manifest as reduced cell viability. Consider extending the incubation time (e.g., from 48 to 72 hours).
-
Serum Components: Components in the fetal bovine serum (FBS) can sometimes interfere with the activity of kinase inhibitors. Try reducing the serum concentration in your culture medium during the drug treatment period, but ensure the cells remain healthy.
Issue 3: Unexpectedly steep or shallow dose-response curve.
Possible Cause & Solution:
-
Steep Curve: This may indicate off-target effects at higher concentrations or could be an artifact of the assay. Ensure the chosen concentration range is appropriate and that the drug is fully solubilized.
-
Shallow Curve: This could indicate partial inhibition or that the drug is cytostatic rather than cytotoxic at the tested concentrations. This compound has been shown to induce a G2/M cell cycle arrest, which would slow proliferation without necessarily causing immediate cell death.[10][11] Consider complementing the viability assay with a cell cycle analysis.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MKN-45 | Gastric Cancer | 13.4 | c-MET amplified |
| SNU-620 | Gastric Cancer | 21.9 | c-MET amplified |
| KATO-III | Gastric Cancer | ~50 | FGFR2 amplified, also sensitive to this compound |
| A549 | Non-Small Cell Lung Cancer | 29 | |
| HT29 | Colon Cancer | 165 | |
| B16F10 | Melanoma | 40 | |
| 786-O | Renal Cell Carcinoma | ~10,000 | |
| Caki-2 | Renal Cell Carcinoma | ~14,500 | |
| Ba/F3 CD74–ROS1 | NSCLC (engineered) | 14 | |
| Ba/F3 CD74–ROS1 G2032R | NSCLC (engineered) | 50 | Crizotinib-resistant mutant |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay type). This table should be used as a guideline.[4][12]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Cell Culture: Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the percentage of cell viability versus the logarithm of this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Western Blot for Phospho-MET and Phospho-VEGFR2
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. For phospho-protein analysis, it is often beneficial to stimulate the cells with their respective ligands (HGF for c-Met, VEGF for VEGFR2) for a short period (e.g., 15-30 minutes) before lysis. Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MET (e.g., Tyr1234/1235) and phospho-VEGFR2 (e.g., Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MET, total VEGFR2, and a loading control like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.abclonal.com [static.abclonal.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. Phospho-VEGF Receptor 2 (Tyr1175) Recombinant Monoclonal Antibody (6C7B6) (MA5-55237) [thermofisher.com]
- 10. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-VEGF Receptor 2 (Tyr1175) (D5B11) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Identifying and mitigating off-target effects of Foretinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of Foretinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and major known off-targets of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets MET (c-Met) and VEGFR2 (KDR), both key receptors involved in tumor growth, angiogenesis, and metastasis. However, it is known to inhibit a range of other kinases, which can lead to off-target effects in your experiments. Understanding this inhibition profile is crucial for interpreting your results.
Q2: I'm observing a phenotype that is inconsistent with MET or VEGFR2 inhibition. What could be the cause?
A2: This is a common challenge with multi-kinase inhibitors. Your unexpected phenotype could be due to this compound's effect on one of its known off-targets, such as AXL, RON, TIE-2, FGFR2, or JNK.[1][2][3][4] For example, inhibition of JNK can induce mitotic catastrophe and apoptosis through a mechanism independent of MET signaling.[1] It is also possible that this compound is affecting a novel, uncharacterized off-target in your specific experimental system.
Q3: How can I confirm that the observed effect is due to the intended on-target inhibition?
A3: Target validation is critical. We recommend a multi-pronged approach:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete your target of interest (e.g., MET). If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence that the effect is on-target.
-
Rescue Experiments: In cells where the target has been knocked down, express a version of the target that is resistant to the siRNA but can still be inhibited by this compound. This should rescue the phenotype.[5]
-
Use of Alternative Inhibitors: Compare the effects of this compound with other kinase inhibitors that have different off-target profiles.[6][7] For example, using a more selective MET inhibitor alongside this compound can help dissect MET-dependent versus off-target effects.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is crucial to perform a dose-response curve for your specific cell line and assay. As a starting point, consider the IC50 values for on- and off-targets (see Table 1). Aim to use the lowest concentration of this compound that elicits your desired on-target effect. Higher concentrations are more likely to engage off-targets.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death/Apoptosis | This compound is a known inhibitor of JNK , which can trigger apoptosis and mitotic catastrophe independent of MET signaling.[1] | 1. Perform a Western blot to check for phosphorylation status of JNK and its downstream targets (e.g., c-Jun). 2. Use a specific JNK inhibitor as a positive control for the phenotype. 3. Validate with JNK siRNA to see if it phenocopies the effect. |
| Altered Cell Migration/Invasion Unexplained by MET/VEGFR2 | AXL and RON are key drivers of cell migration and invasion. This compound inhibits both. | 1. Assess the phosphorylation status of AXL and RON in your cells upon this compound treatment. 2. Use siRNA to knock down AXL and/or RON to see if it replicates the observed phenotype. |
| Discrepancies in Angiogenesis Assays | This compound inhibits TIE-2 , another important receptor in angiogenesis, in addition to VEGFR2. This can lead to complex effects on endothelial cell survival and vessel stability.[8][9] | 1. Use a more selective VEGFR2 inhibitor to isolate the effects on this specific receptor. 2. Analyze the phosphorylation of TIE-2 in your angiogenesis model. |
| Unanticipated Effects on Cell Proliferation | This compound has been shown to inhibit FGFR2 , which can drive proliferation in certain cancer types.[2][10] | 1. If your cell line is known to have FGFR2 amplification or dependency, this off-target effect is likely significant. 2. Confirm by comparing with a selective FGFR2 inhibitor. |
| Development of Resistance | While on-target resistance mutations in MET can occur, off-target signaling pathways can also be rewired to bypass MET/VEGFR2 inhibition.[11][12] | 1. Perform phosphoproteomics to identify upregulated signaling pathways in resistant cells. 2. Consider if one of this compound's off-targets is part of a resistance mechanism. |
Quantitative Data
Table 1: Kinase Inhibition Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. Note that values can vary between different assay formats.
| Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| MET | 0.4 | 0.96 | [13] |
| KDR (VEGFR2) | 0.9 | 0.98 | [13] |
| TIE-2 | 1.1 | - | |
| RON | 3 | - | |
| FLT4 (VEGFR3) | 2.8 | - | |
| AXL | - | - | [14] |
| FLT3 | - | - | [13] |
| c-Kit | - | - | [13] |
| PDGFRβ | - | - | [13] |
| SRC | - | 27 | [13] |
| BLK | - | 11 | [13] |
| JNK | Potent Inhibitor | - | [1] |
| FGFR2 | Target | - | [2][10] |
| AURKB | Off-target | - | [4] |
| MEK1/2 | Off-target | - | [4] |
| FER | Off-target | - | [4] |
Note: This is not an exhaustive list. A comprehensive kinome scan is recommended for your specific research context.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against a purified kinase of interest.
-
Prepare Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL Heparin, 3 µg/mL BSA.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in 100% DMSO, then dilute into the kinase reaction buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of the purified kinase in kinase reaction buffer.
-
Incubate for 10-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing ATP (at the Km for the specific kinase) and the substrate peptide.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition versus the log of this compound concentration and fit a dose-response curve to determine the IC50.
-
Protocol 2: Western Blot for Phospho-Kinase Analysis
This protocol allows for the analysis of the phosphorylation status of on- and off-target kinases in cell lysates.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Place plates on ice, aspirate the media, and wash with ice-cold PBS containing phosphatase inhibitors.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target kinase (e.g., anti-phospho-MET) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
-
To normalize, strip the membrane and re-probe with an antibody for the total protein of your target kinase.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures cell viability upon treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and DMSO control) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5][16]
-
Solubilization: Aspirate the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[3][16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control cells and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Major off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 13. Case Study – KINETICfinder to Study MET Inhibitor this compound | Enzymlogic [enzymlogic.com]
- 14. ozbiosciences.com [ozbiosciences.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. broadpharm.com [broadpharm.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and minimizing Foretinib-related toxicities in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in in vivo models?
A1: Based on preclinical and clinical data, the most frequently reported toxicities associated with this compound administration include hypertension, hepatotoxicity (elevated aminotransferases), proteinuria, and gastrointestinal issues such as diarrhea.[1][2][3] Researchers should closely monitor animals for these adverse events.
Q2: What is the mechanism of action of this compound that contributes to its toxicity profile?
A2: this compound is a multi-kinase inhibitor that primarily targets MET, VEGFR2, RON, AXL, and TIE-2.[3][4] Its on-target inhibition of VEGFR2 is a key contributor to hypertension and proteinuria, common side effects of anti-angiogenic therapies. Off-target effects on other kinases may contribute to other observed toxicities.
Q3: Are there established maximum tolerated doses (MTDs) for this compound in preclinical models?
A3: The MTD of this compound can vary depending on the animal model, strain, and dosing schedule. For example, in a phase I clinical trial, the MTD was established at 3.6 mg/kg for 5 consecutive days every 14 days.[1][2] In a separate study in patients with advanced hepatocellular carcinoma, the MTD was determined to be 30 mg once daily.[3] It is crucial to perform dose-escalation studies in your specific animal model to determine the MTD for your experimental conditions.
Q4: Can this compound's dosing schedule be modified to reduce toxicity?
A4: Yes, an intermittent dosing schedule has been explored to manage toxicities. A common schedule used in clinical trials is a 5-days-on, 9-days-off cycle.[1][2] This "drug holiday" allows for recovery from reversible toxicities.
Troubleshooting Guides
Issue 1: Managing this compound-Induced Hypertension
Symptoms:
-
Consistently elevated blood pressure readings in treated animals compared to vehicle controls.
Potential Causes:
-
On-target inhibition of VEGFR2 by this compound, leading to decreased nitric oxide production and endothelial dysfunction.
Mitigation Strategies:
-
Prophylactic and Concomitant Antihypertensive Treatment:
-
Dose Reduction:
-
If hypertension is severe or not controlled by medication, a reduction in the this compound dose may be necessary.
-
-
Regular Monitoring:
-
Implement a consistent schedule for blood pressure monitoring (e.g., tail-cuff plethysmography) to detect hypertension early.
-
Issue 2: Addressing this compound-Induced Hepatotoxicity
Symptoms:
-
Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological changes in the liver.
Potential Causes:
-
Drug-induced liver injury (DILI), a known class effect of many tyrosine kinase inhibitors. The mechanisms can be multifactorial, including mitochondrial damage.[7]
Mitigation Strategies:
-
Regular Monitoring of Liver Function:
-
Collect blood samples at baseline and regular intervals during the study to monitor ALT and AST levels.
-
-
Dose Interruption and Reduction:
-
For grade 3 or higher elevations in liver enzymes, consider interrupting this compound treatment until levels return to baseline or grade 1.[8] The treatment can then be resumed at a lower dose.
-
-
Hepatoprotective Co-medications:
-
While specific data for this compound is limited, preclinical studies with other drugs have explored the use of antioxidants to ameliorate drug-induced liver injury.[9]
-
Issue 3: Mitigating this compound-Induced Proteinuria
Symptoms:
-
Increased levels of protein in the urine of treated animals.
Potential Causes:
-
VEGFR inhibition can lead to podocyte damage and disruption of the glomerular filtration barrier.[10]
Mitigation Strategies:
-
Urinalysis Monitoring:
-
Regularly monitor urine for protein content using dipsticks or more quantitative methods like albumin-to-creatinine ratio.
-
-
Exploratory Treatments:
-
Dose Modification:
-
If proteinuria is severe, dose reduction or interruption of this compound may be required.
-
Issue 4: Supportive Care for this compound-Induced Diarrhea
Symptoms:
-
Loose or watery stools, leading to weight loss and dehydration.
Potential Causes:
-
Direct effects of the drug on the gastrointestinal mucosa.
Mitigation Strategies:
-
Anti-diarrheal Medication:
-
Prophylactic or therapeutic administration of loperamide can be effective.
-
-
Dietary Modifications:
-
Provide a diet that is easy to digest. Avoid high-fat foods.
-
-
Hydration and Electrolyte Support:
-
Ensure animals have free access to water. In cases of severe diarrhea, subcutaneous or intraperitoneal administration of fluids may be necessary to prevent dehydration.
-
-
Perianal Care:
-
To prevent skin breakdown, the perianal area should be kept clean and dry. A barrier cream can be applied.[12]
-
Quantitative Data Summary
Table 1: this compound Dose-Response and Toxicity in Preclinical Models
| Animal Model | This compound Dose | Efficacy | Observed Toxicities | Reference |
| Ovarian Cancer Xenograft (Mice) | 30 mg/kg, p.o. 6 days/week | 86% inhibition of tumor burden | Not specified | [13] |
| Hepatocellular Carcinoma Orthotopic (Mice) | Not specified | Potent inhibition of primary tumor growth | Not specified | [4] |
Table 2: Clinical Dosing and Associated Toxicities of this compound
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Common Adverse Events | Reference |
| Solid Tumors | 5 consecutive days every 14 days | 3.6 mg/kg | Grade 3 elevations in AST and lipase | Hypertension, fatigue, diarrhea, vomiting, proteinuria, hematuria | [1][2] |
| Advanced Hepatocellular Carcinoma | Once daily | 30 mg | Not specified | Hypertension, decreased appetite, ascites, pyrexia | [3] |
Experimental Protocols
Protocol 1: Management of this compound-Induced Hypertension in a Murine Xenograft Model
-
Baseline Measurement: Prior to the initiation of this compound treatment, measure and record the baseline blood pressure of all animals using a non-invasive tail-cuff system.
-
This compound Administration: Administer this compound at the predetermined therapeutic dose and schedule.
-
Blood Pressure Monitoring: Measure blood pressure 2-3 times per week. An increase of >20 mmHg from baseline is considered significant.
-
Initiation of Antihypertensive Therapy: If significant hypertension is observed, begin co-administration of amlodipine at a starting dose of 5 mg/kg, delivered orally once daily.
-
Dose Titration: If blood pressure is not controlled within 3-5 days, the dose of amlodipine can be increased to 10 mg/kg.
-
This compound Dose Adjustment: If hypertension persists despite antihypertensive treatment, reduce the dose of this compound by 25%.
-
Data Recording: Meticulously record all blood pressure measurements, drug administration details (this compound and amlodipine), and any observed clinical signs.
Protocol 2: Monitoring and Management of this compound-Induced Hepatotoxicity
-
Baseline Blood Collection: Before starting this compound treatment, collect a baseline blood sample via a suitable method (e.g., tail vein, retro-orbital) to measure serum ALT and AST levels.
-
This compound Administration: Administer this compound according to the study protocol.
-
Serial Blood Monitoring: Collect blood samples weekly for the first 4 weeks and bi-weekly thereafter to monitor ALT and AST levels.
-
Toxicity Grading and Action:
-
Grade 1 (1.25-2.5 x ULN): Continue this compound and increase monitoring frequency to twice weekly.
-
Grade 2 (2.5-5.0 x ULN): Continue this compound with caution and consider a 25% dose reduction.
-
Grade 3 (>5.0-20.0 x ULN): Interrupt this compound administration. Monitor ALT/AST levels daily. Once levels return to Grade 1 or baseline, resume this compound at a 50% reduced dose.
-
Grade 4 (>20.0 x ULN): Discontinue this compound treatment permanently.
-
-
Histopathological Analysis: At the end of the study, collect liver tissues for histopathological examination to assess for signs of drug-induced liver injury.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.
Caption: A workflow for monitoring and managing this compound-related toxicities in vivo.
References
- 1. Tyrosine Kinase Inhibitor Induced Proteinuria - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. mascc.org [mascc.org]
- 4. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of hypertension and renal injury induced by the angiogenesis inhibitor sunitinib: preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nccn.org [nccn.org]
- 8. Frontiers | LDP alleviates TKI-induced proteinuria through reversing the expression of RelA in renal tissues [frontiersin.org]
- 9. Amelioration of doxorubicin induced cardio-and hepato-toxicity by carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDP alleviates TKI-induced proteinuria through reversing the expression of RelA in renal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDP alleviates TKI-induced proteinuria through reversing the expression of RelA in renal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. childrensoncologygroup.org [childrensoncologygroup.org]
- 13. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for Foretinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent experimental results and provide clear guidance on the use of this compound.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
1. What is the primary mechanism of action of this compound?
This compound is an orally available, multi-kinase inhibitor. Its primary targets are the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][3] By inhibiting these receptors, this compound can block downstream signaling pathways, such as PI3K/AKT and Erk/MAPK, which are crucial for tumor cell proliferation, angiogenesis, migration, and invasion.[1][4]
2. What are the known off-target effects of this compound?
While this compound shows high affinity for c-Met and VEGFR-2, it also inhibits other kinases, though generally with lower potency. These include RON, TIE-2, PDGFRβ, c-Kit, and FLT3.[1][5] In some cancer cell lines, off-target effects on kinases like AURKB, MEK1/2, and FER have been observed.[1] These off-target activities can contribute to its anti-cancer effects but may also lead to unexpected results depending on the experimental model.
3. What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[6] It has limited solubility in aqueous buffers.[6] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
| Solvent | Solubility |
| DMSO | ~16 mg/mL to 100 mg/mL[5][6] |
| DMF | ~25 mg/mL[6] |
| Ethanol | ~25 mg/mL[6] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[6] |
Storage Recommendations:
-
Solid: Store at -20°C for up to 4 years.[6]
-
DMSO stock solution: Aliquot and store at -80°C for up to one year, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[5]
4. How stable is this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. While specific stability data in various media is not extensively published, it is general practice to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to inconsistent experimental results with this compound.
Caption: A workflow diagram for troubleshooting inconsistent experimental results with this compound.
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Ensure this compound is fully dissolved in the stock solution. Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5] Prepare fresh dilutions from the stock for each experiment. |
| Different Cytotoxicity Assays | Different assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular parameters and can yield varying IC50 values.[7][8] Use a consistent assay method for all related experiments. Consider using a secondary assay to confirm viability results. |
| Variable Cell Seeding Density | Cell density can significantly impact drug sensitivity. Ensure consistent cell seeding density across all plates and experiments. |
| Fluctuations in Incubation Time | Adhere to a consistent incubation time with this compound. Longer or shorter exposure can alter the apparent IC50. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range. |
Issue 2: Lower than Expected Potency or No Effect
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh aliquots and store them properly. |
| Low c-Met/VEGFR2 Expression | The efficacy of this compound is dependent on the expression and activation of its primary targets.[9] Confirm the expression levels of c-Met and VEGFR2 in your cell line using Western Blot or qPCR. Some cell lines may have low or no expression.[10] |
| Suboptimal Assay Conditions | The concentration of serum in the culture medium can interfere with the activity of some inhibitors. Consider reducing the serum concentration during the treatment period if appropriate for your cell line. |
| Incorrect Dosing | In vivo studies show a dose-dependent effect.[10] For in vitro work, ensure the concentration range is appropriate to observe an effect. A typical starting point for cell-based assays is in the nanomolar to low micromolar range.[5][11] |
| Drug Efflux | Some cancer cell lines express efflux pumps that can actively remove the drug from the cell, reducing its intracellular concentration and efficacy. |
Issue 3: Inconsistent Western Blot Results for Downstream Signaling
| Potential Cause | Troubleshooting Steps |
| Timing of Lysate Collection | Inhibition of phosphorylation is often rapid and transient. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition of p-c-Met, p-AKT, or p-ERK after this compound treatment. |
| Basal Pathway Activation | If the basal level of c-Met phosphorylation is low, it may be difficult to detect a decrease with this compound. Consider stimulating the pathway with HGF to increase the signal window.[11] |
| General Western Blotting Issues | Refer to standard Western blot troubleshooting guides for issues like weak or no signal, high background, or non-specific bands.[12][13][14][15][16] This can include optimizing antibody concentrations, blocking conditions, and transfer efficiency. |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a loading control (e.g., β-actin, GAPDH). |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (Example using a gastric cancer cell line)
This protocol is adapted from studies on gastric cancer cell lines.[9][17]
-
Cell Seeding: Plate gastric cancer cells (e.g., MKN-45) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Assess cell viability using a preferred method, for example, a WST-1 or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Western Blot for c-Met Pathway Inhibition
This protocol is a general guide based on common practices in the cited literature.[9][10]
-
Cell Culture and Treatment: Seed cells (e.g., MKN-45 or ovarian cancer cell lines) in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 6-24 hours in a serum-free or low-serum medium.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours.
-
HGF Stimulation (Optional): To observe robust inhibition, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
Signaling Pathways
This compound's Primary Signaling Inhibition
This compound primarily targets the c-Met and VEGFR-2 receptor tyrosine kinases. Upon binding of their respective ligands (HGF for c-Met and VEGF for VEGFR-2), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of oncogenic ROS1 fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Establishing appropriate controls for Foretinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Foretinib in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is an orally available, multi-kinase inhibitor. Its primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1][2][3] It also demonstrates inhibitory activity against other kinases such as RON, AXL, TIE-2, and FLT3, though generally with lower potency.[1][4]
2. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO, ethanol, and DMF.[5]
-
Recommended Solvent: DMSO is the most common solvent for preparing high-concentration stock solutions.[1][6]
-
Stock Concentration: A common stock solution concentration is 10 mM in DMSO.[1][6] To prepare a 10 mM stock, you can dissolve 1 mg of this compound (MW: 632.65 g/mol ) in 0.158 mL of DMSO.[1]
-
Storage:
3. What is the recommended working concentration of this compound?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. However, based on published data, here are some general starting ranges:
-
In vitro cell-based assays: 1 nM to 10 µM.
-
Biochemical kinase assays: Sub-nanomolar to low nanomolar concentrations are often effective.[1][2]
4. What are the known off-target effects of this compound?
While this compound is a potent inhibitor of c-MET and VEGFR2, it can inhibit other kinases, which may lead to off-target effects. These include RON, AXL, TIE-2, FLT3, and others.[1][4] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
5. How can I induce the activation of c-MET and VEGFR2 in my cell culture experiments?
To study the inhibitory effects of this compound on its primary targets, it is often necessary to stimulate the signaling pathways with their respective ligands:
-
c-MET activation: Hepatocyte Growth Factor (HGF) is the specific ligand for c-MET. Stimulation with HGF (e.g., 40 ng/mL for 15 minutes to 1 hour) can induce robust phosphorylation of c-MET.[7][8]
-
VEGFR2 activation: Vascular Endothelial Growth Factor A (VEGF-A) is the primary ligand for VEGFR2. Stimulation with VEGF-A can induce VEGFR2 phosphorylation and downstream signaling.[9]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of c-MET/VEGFR2 phosphorylation | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit the kinase in your specific cell line. | 1. Perform a dose-response curve: Determine the IC50 of this compound for your cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| 2. Ligand stimulation issues: The concentration or timing of HGF/VEGF stimulation may not be optimal. | 2. Optimize ligand stimulation: Perform a time-course and dose-response experiment for HGF/VEGF stimulation to find the conditions that yield the most robust and consistent receptor phosphorylation. | |
| 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to this compound. This could be due to mutations in the target kinase or activation of bypass signaling pathways.[10][11] | 3. Verify target expression and consider alternative cell lines: Confirm that your cell line expresses c-MET and/or VEGFR2. If resistance is suspected, consider using a different cell line known to be sensitive to this compound or investigate potential resistance mechanisms. | |
| High background in Western blots for phosphorylated proteins | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | 1. Titrate antibodies: Perform a titration of both primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | 2. Optimize blocking: Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST) and extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). | |
| 3. Inadequate washing: Insufficient washing between antibody incubations can lead to high background. | 3. Increase washing steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Variable results in cell viability assays (e.g., MTT, MTS) | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. | 1. Ensure uniform cell suspension: Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension. Use a multichannel pipette for seeding if possible. |
| 2. Edge effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth and assay results. | 2. Avoid using outer wells: If possible, do not use the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells. | |
| 3. Incomplete formazan solubilization (MTT assay): The purple formazan crystals in the MTT assay must be fully dissolved for accurate absorbance readings.[12] | 3. Ensure complete solubilization: After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the plate.[13][14] | |
| Unexpected cytotoxicity at low this compound concentrations | 1. Off-target effects: this compound's inhibition of other kinases could be contributing to cytotoxicity in your specific cell line.[15] | 1. Use multiple control inhibitors: Compare the effects of this compound to inhibitors that are more specific for c-MET or VEGFR2 to dissect the on-target versus off-target effects. |
| 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration in the culture medium is low (typically <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target Kinase | IC50 (nM) |
| c-MET | 0.4[1][2] |
| VEGFR2 (KDR) | 0.9[1][2] |
| RON | 3.0[1] |
| TIE-2 | 1.1[1] |
| FLT-1 | 6.8[1] |
| FLT-3 | 2.8[1] |
| c-Kit | - |
| PDGFRα | - |
| PDGFRβ | - |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MKN-45 | Gastric Cancer | Cell Viability (MTS) | 13.4[16] |
| SNU620 | Gastric Cancer | Cell Viability (MTS) | 21.9[16] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Western Blot for Phospho-c-MET Inhibition
This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-MET phosphorylation.
Materials:
-
Cell line expressing c-MET (e.g., MKN-45, SNU620)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human HGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MET (e.g., Tyr1234/1235)
-
Rabbit anti-total-MET
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
HGF Stimulation: Add HGF to a final concentration of 40 ng/mL to all wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-MET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-MET and then with anti-β-actin to ensure equal protein loading.
Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Endothelial Cell Tube Formation Assay
This protocol is used to assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow it to solidify.[17]
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified basement membrane extract at a density of 1.5-2.0 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-12 hours.
-
Visualization and Quantification:
-
Examine the formation of capillary-like structures (tubes) using a phase-contrast microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM and visualize them using a fluorescence microscope.
-
Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
-
Data Analysis: Compare the tube formation parameters in the this compound-treated groups to the vehicle-treated control group.
Visualizations
Caption: this compound inhibits the phosphorylation of c-MET and VEGFR2, blocking downstream signaling pathways.
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 7. Modulation of the c-Met/hepatocyte growth factor pathway in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adjusting Foretinib treatment duration for chronic exposure studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Foretinib in chronic exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, multi-kinase inhibitor that primarily targets the c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases.[1][2][3] It acts as an ATP-competitive inhibitor, blocking the phosphorylation and activation of these receptors.[1] By inhibiting c-MET and VEGFR2, this compound can suppress downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][4][5][6] It also shows inhibitory activity against other kinases such as RON, TIE-2, and FLT-3.[1][7]
Q2: What are the typical concentration ranges for in vitro chronic exposure studies?
A2: The effective concentration of this compound is highly dependent on the cell line's sensitivity and the expression level of its targets (e.g., c-MET amplification). For chronic studies, it is crucial to start with a dose-response curve to determine the IC50 value for your specific cell line. Studies have shown IC50 values ranging from the low nanomolar range (e.g., 13.4 nM in MKN45 cells, 21.9 nM in SNU620 cells) to higher nanomolar concentrations.[1][8] For long-term exposure, researchers often use a concentration around the IC50 or slightly below to minimize acute toxicity while maintaining selective pressure. Non-cytotoxic concentrations, such as 0.1 µM and 1 µM, have been used to study effects on signaling pathways without inducing significant cell death.[7]
Q3: How long should a chronic exposure study with this compound last?
A3: The duration of a chronic exposure study depends on the experimental goals. To generate drug-resistant cell lines, treatment can last for several months, often involving gradually increasing drug concentrations. For studies evaluating long-term effects on cell signaling or phenotype, exposure can range from several days to weeks. For example, some in vivo xenograft studies have involved daily treatment for 21 to 42 days.[9] OECD guidelines for general chronic toxicity studies suggest durations of 12 months, but for specific cellular mechanism studies, shorter timeframes are more common.[10]
Q4: What are the common cellular effects observed after long-term this compound treatment?
A4: Long-term exposure to this compound can induce several cellular effects, including:
-
Inhibition of Proliferation: A sustained block in cell growth, often mediated by a G2/M phase cell cycle arrest.[3]
-
Induction of Apoptosis: Programmed cell death, indicated by an increase in markers like cleaved PARP and cleaved caspase-3.[3][5]
-
Induction of Anoikis: A specific type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix.[3]
-
Mitotic Catastrophe: A form of cell death resulting from abnormal mitosis, which has been observed in chronic myelogenous leukemia (CML) cells treated with this compound.[11][12]
-
Development of Resistance: Over time, cancer cells can develop resistance, often through secondary mutations in the target kinase (e.g., MET D1228X mutations).[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| 1. High level of acute cytotoxicity at the start of the experiment. | The initial this compound concentration is too high for the cell line. | Perform a dose-response curve (e.g., 24-72 hours) to determine the IC50. For chronic studies, start at a concentration at or below the IC50. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mimic clinical protocols and reduce toxicity.[9][15] |
| 2. No significant effect on cell viability or target phosphorylation. | The cell line may not be dependent on the signaling pathways inhibited by this compound (c-MET, VEGFR2). The compound may have degraded. | Confirm the expression and activation of c-MET and VEGFR2 in your cell line via Western Blot or qPCR. Test the activity of your this compound stock on a known sensitive cell line (e.g., MKN-45).[5][8] Ensure proper storage of the compound. |
| 3. Cells initially respond, but then resume proliferation after several weeks. | Development of acquired resistance. | Increase the this compound concentration gradually to select for resistant populations. Analyze resistant cells for known on-target resistance mutations (e.g., MET D1228X or Y1230X) via sequencing.[13] Consider combination therapy with an inhibitor targeting a bypass signaling pathway.[3][16] |
| 4. Inconsistent results between experiments. | Variability in cell seeding density, drug preparation, or assay timing. | Standardize all experimental parameters. Prepare fresh drug dilutions for each experiment from a validated stock solution. Use a consistent cell passage number and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| 5. Difficulty confirming target engagement via Western Blot. | Suboptimal antibody, low protein expression, or inefficient lysis. | Validate your primary antibodies for phospho-c-MET and phospho-VEGFR2. Use a positive control (e.g., cells stimulated with HGF for c-MET).[7] Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation status.[17] |
Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| MET (c-Met) | 0.4 |
| KDR (VEGFR2) | 0.9 |
| RON | 3.0 |
| FLT-4 (VEGFR3) | 2.8 |
| FLT-1 (VEGFR1) | 6.8 |
| Source: Data compiled from cell-free assays.[1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effect / IC50 | Treatment Duration |
| MKN-45 (Gastric Cancer) | Cell Viability (MTS) | 13.4 nM | 48 hours |
| SNU620 (Gastric Cancer) | Cell Viability (MTS) | 21.9 nM | 48 hours |
| B16F10 (Melanoma) | Colony Growth | 40 nM | Not Specified |
| A549 (Lung Cancer) | Colony Growth | 29 nM | Not Specified |
| HT29 (Colon Cancer) | Colony Growth | 165 nM | Not Specified |
| Source: Data compiled from various in vitro studies.[1][8] |
Table 3: Example Dosing Regimens for this compound
| Study Type | Model | Dosing Schedule | Duration |
| Preclinical (in vivo) | MKN-45 Xenograft | 6 or 10 mg/kg, once daily (oral) | 21 days |
| Preclinical (in vivo) | MKN-45 Xenograft | 30 mg/kg, every other day (oral) | 42 days |
| Clinical (Phase I) | Human Patients | 240 mg, once daily (oral) | 5 consecutive days every 14 days |
| Clinical (Phase II) | Human Patients | 80 mg, once daily (oral) | Continuous |
| Source: Data compiled from preclinical and clinical trials.[9][15][18] |
Detailed Experimental Protocols
Protocol 1: Establishing a Chronic this compound Exposure Model in Vitro
This protocol outlines a general method for developing cell lines with acquired resistance or for studying the long-term effects of this compound.
-
Initial Dose Determination: a. Plate cells at a low density in 96-well plates. b. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (see Protocol 2) to determine the IC50 value.
-
Chronic Exposure Initiation: a. Seed cells in a T-25 flask at their normal seeding density. b. Begin treatment with this compound at a concentration of approximately IC20-IC30 (20-30% growth inhibition). c. Maintain a parallel culture with vehicle control (e.g., DMSO).
-
Culture Maintenance and Dose Escalation: a. Change the media with fresh this compound or vehicle every 2-3 days. b. Passage the cells as they reach 70-80% confluency. c. Once the cells have adapted and their growth rate is stable (typically 2-4 weeks), gradually increase the this compound concentration in small increments (e.g., 1.5x - 2x). d. Monitor cell morphology and viability closely. If significant cell death occurs, reduce the concentration or maintain the current dose until the culture recovers.
-
Generation of Resistant Line: a. Continue this process of dose escalation over several months. A resistant line is typically considered established when it can proliferate steadily at a concentration 5-10 times the original IC50.
-
Characterization: a. Periodically freeze down cell stocks at different stages. b. Characterize the final resistant line by re-evaluating the this compound IC50 and analyzing target protein expression and phosphorylation via Western Blot (see Protocol 3).
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is used to measure the cytotoxic effects of this compound.[19][20]
-
Cell Seeding: a. Seed 2,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only wells as a negative control. c. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. b. Mix thoroughly on an orbital shaker to dissolve the crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the results to determine the IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol verifies if this compound is inhibiting the phosphorylation of its targets.[21][22][23]
-
Sample Preparation: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at the desired concentration and duration. c. For c-MET analysis, you may pre-treat with this compound for 1-2 hours and then stimulate with HGF (50 ng/mL) for 15 minutes to induce phosphorylation.[7]
-
Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-VEGFR2, anti-phospho-ERK, anti-ß-actin) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply an ECL chemiluminescent substrate. b. Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
Key Signaling & Experimental Workflows
Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.
Caption: Experimental workflow for a chronic this compound exposure study.
Caption: Troubleshooting decision tree for chronic exposure studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted dual inhibition of c-Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test No. 452: Chronic Toxicity Studies | OECD [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. origene.com [origene.com]
- 23. bio-rad.com [bio-rad.com]
Foretinib Technical Support Center: Your Guide to Successful Experiments
Welcome to the Foretinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth execution and accurate interpretation of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of the ATP binding sites of key kinases involved in cancer progression, particularly MET (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] By inhibiting these and other kinases, this compound can disrupt critical cellular processes such as proliferation, angiogenesis, invasion, and metastasis.[3][4]
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and ethanol but is practically insoluble in water.[5] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM.[5] To make a 10 mM stock solution, you would add 0.158 mL of DMSO for each milligram of this compound.[5] It is recommended to briefly spin the vial to ensure all the powder comes into contact with the solvent.[5]
3. What are the recommended storage conditions for this compound?
-
Solid Powder: Store at -20°C for long-term storage (months to years).[5] The solid form is stable for at least one year under these conditions.[6]
-
DMSO Stock Solution: Aliquot and store at -20°C.[5] DMSO solutions are stable for up to six months when stored properly.[6] Avoid repeated freeze-thaw cycles.
4. My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue due to this compound's low aqueous solubility. To avoid precipitation, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. When preparing your working solution, ensure that the final concentration of the organic solvent in your aqueous buffer or cell culture medium is kept to a minimum (typically below 0.5%) to maintain solubility and avoid solvent-induced cellular toxicity. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify your calculations for stock and working solution concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Compound Degradation | Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[5] If in doubt, prepare a fresh stock solution. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target kinases of this compound (e.g., c-Met, VEGFR2) at sufficient levels. Some cell lines may have inherent or acquired resistance to this compound. |
| Assay-Specific Issues | Review your experimental protocol for any potential errors. Ensure that the incubation time with this compound is appropriate for the intended biological effect. |
Problem 2: Excessive Cell Death or Off-Target Effects
If you observe unexpected or excessive cell death, or results suggesting off-target effects, consult the following guide:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of this compound can lead to off-target kinase inhibition and cellular toxicity.[4] Reduce the concentration of this compound in your experiments. A dose-response curve is essential to identify a concentration that is effective against the target without causing excessive toxicity. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low (ideally ≤ 0.1%) and that you have included a vehicle-only control in your experiment. |
| Induction of Apoptosis or Mitotic Catastrophe | This compound has been shown to induce apoptosis and mitotic catastrophe in some cell lines. Consider performing assays to detect these cellular events, such as Annexin V staining or cell cycle analysis. |
| Off-Target Kinase Inhibition | This compound is a multi-kinase inhibitor and can affect numerous kinases other than its primary targets.[4] Refer to the kinase inhibition profile to understand potential off-target effects that might contribute to the observed phenotype. |
Quantitative Data
This compound Solubility
| Solvent | Solubility |
| DMSO | Up to 100 mM[5] |
| Ethanol | ~25 mg/mL |
| Dimethyl Formamide (DMF) | ~16 mg/mL |
| Water | Insoluble[5] |
| 1:3 solution of ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
This compound Kinase Inhibition Profile
This compound is a potent inhibitor of multiple kinases. The following table summarizes its inhibitory activity (IC50) against a panel of kinases.
| Kinase | IC50 (nM) |
| c-Met | 0.4[2] |
| KDR (VEGFR2) | 0.9[2] |
| RON | 3[2] |
| Flt-1 (VEGFR1) | 6.8[2] |
| Flt-4 (VEGFR3) | 2.8[2] |
| KIT | >10[4] |
| PDGFRβ | >10[4] |
| Tie-2 | 1.1[5] |
| AXL | >100 |
| FGFR1 | >1000[4] |
| EGFR | >1000[4] |
| SRC | 27[5] |
| BLK | 11[5] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[5]
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (including a vehicle-only control).
-
Incubation: Incubate the cells with this compound for the experimentally determined duration.
-
Downstream Analysis: Perform downstream assays such as cell viability assays (e.g., MTS), western blotting for target phosphorylation, or cell cycle analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case Study – KINETICfinder to Study MET Inhibitor this compound | Enzymlogic [enzymlogic.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Foretinib Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using Foretinib.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound dose-response studies.
Q1: My dose-response curve is not sigmoidal (it's flat or irregular). What are the possible causes?
A1: A non-sigmoidal curve can arise from several factors:
-
Incorrect Dose Range: The concentrations of this compound used may be too high or too low to capture the dynamic range of the response. We recommend performing a broad-range dose-finding experiment first (e.g., 0.01 nM to 100 µM) to identify an effective concentration range.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
This compound Solubility: this compound can precipitate at high concentrations in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation. Ensure fresh DMSO is used for the initial stock solution.[1]
-
Assay Incubation Time: The incubation time with this compound may be too short or too long. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. IC50 values can be time-dependent.[2]
Q2: I'm observing high variability between replicate wells. How can I improve the reproducibility of my assay?
A2: High variability can obscure the true dose-response relationship. To minimize this:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes and pre-wet the tips.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is best practice to fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Cell Line Stability: Ensure you are using a consistent passage number for your cells, as cellular characteristics and drug sensitivity can change over time.
-
Reagent Quality: Use high-quality, fresh reagents. For example, moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q3: The IC50 value I obtained is significantly different from published values for the same cell line. Why might this be?
A3: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters (metabolic activity, ATP content, cell number). These differences can yield varying IC50 values.[3]
-
Experimental Conditions: Variations in cell passage number, seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50.[2]
-
Data Analysis: The method used to calculate the IC50 from the raw data (e.g., different software or curve-fitting algorithms) can also lead to different results.
Q4: I suspect this compound is causing off-target effects in my experiment. How can I confirm this?
A4: this compound is a multi-kinase inhibitor and can have effects beyond its primary targets of c-MET and VEGFR2.
-
Western Blot Analysis: In addition to probing for phosphorylated c-MET and VEGFR2, examine the phosphorylation status of other known off-targets of this compound, such as AXL, RON, and TIE-2, as well as downstream signaling proteins like p-AKT and p-ERK.
-
Rescue Experiments: If a specific off-target is suspected, you can try to rescue the phenotype by overexpressing the wild-type form of that protein.
-
Use of More Specific Inhibitors: Compare the phenotype induced by this compound with that of a more selective c-MET or VEGFR2 inhibitor.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MKN-45 | Gastric Cancer | ~10 | Not Specified | |
| KATO-III | Gastric Cancer | ~100 | Not Specified | |
| T98G | Glioblastoma | 4,660 | MTT | |
| U87MG | Glioblastoma | 29,990 | MTT | |
| U251 | Glioblastoma | Not specified | MTT | |
| B16F10 | Melanoma | 40 | Colony Growth | |
| A549 | Lung Cancer | 29 | Colony Growth | |
| HT29 | Colorectal Cancer | 165 | Colony Growth | |
| Daoy | Medulloblastoma | 500-2500 | Function Assay | [1] |
| ONS76 | Medulloblastoma | 500-2500 | Function Assay | [1] |
Note: IC50 values can vary significantly based on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for a typical MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A common starting range is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of c-MET Signaling Pathway
This protocol describes how to analyze the effect of this compound on the phosphorylation of c-MET and its downstream effectors.
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. news-medical.net [news-medical.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Foretinib and Cabozantinib in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two multi-kinase inhibitors, Foretinib and Cabozantinib, with a focus on their application in renal cell carcinoma (RCC). This document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and methodologies.
Introduction
This compound (formerly XL880, GSK1363089A) and Cabozantinib (XL184, BMS-907351) are orally bioavailable small molecule inhibitors targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[1][2] While both drugs share common targets, including MET and VEGFR2, their broader kinase inhibition profiles and clinical development paths in renal cell carcinoma have diverged. This guide aims to provide a comprehensive comparison to inform research and drug development efforts in this field.
Mechanism of Action and Target Profile
Both this compound and Cabozantinib are potent inhibitors of MET and VEGFR2.[3][4] However, their target specificities and the implications for overcoming drug resistance differ.
This compound is a multi-kinase inhibitor targeting MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RON, AXL, and TIE-2.[3][5] Its mechanism of action involves the inhibition of tumor angiogenesis, proliferation, and metastasis by blocking these key signaling pathways.[1] Preclinical studies have demonstrated its ability to inhibit MET and VEGFR phosphorylation, leading to reduced tumor growth.[6]
Cabozantinib also inhibits a range of tyrosine kinases, including MET, VEGFR2, AXL, and RET.[4][7][8] The concurrent inhibition of MET and VEGFR2 is thought to play a crucial role in its anti-tumor activity by blocking pathways involved in tumor cell proliferation, migration, invasion, and angiogenesis.[4][9] Notably, the inhibition of AXL is considered a key mechanism for overcoming resistance to VEGFR-targeted therapies.[8][10]
Below is a diagram illustrating the primary signaling pathways targeted by this compound and Cabozantinib.
Caption: Primary signaling pathways targeted by this compound and Cabozantinib.
Comparative Efficacy in Renal Cell Carcinoma
Direct head-to-head clinical trials comparing this compound and Cabozantinib in RCC are not available. However, a comparative analysis can be drawn from their respective clinical trial data, particularly in papillary renal cell carcinoma (PRCC), a subtype of RCC.
Clinical Trial Data
The following tables summarize key efficacy data from clinical trials of this compound and Cabozantinib in RCC.
Table 1: Efficacy of this compound in Papillary Renal Cell Carcinoma (Phase II) [3][5]
| Endpoint | Value |
| Overall Response Rate (ORR) | 13.5% |
| Median Progression-Free Survival (PFS) | 9.3 months |
| Median Overall Survival (OS) | Not reached |
| Patients with Germline MET Mutation ORR | 50% (5 out of 10) |
| Patients without Germline MET Mutation ORR | 8.8% (5 out of 57) |
Table 2: Efficacy of Cabozantinib in Metastatic Papillary Renal Cell Carcinoma (SWOG S1500, Phase II) [11][12]
| Treatment Arm | Median PFS | ORR | Complete Response |
| Cabozantinib | 9.0 months | 23% | 5% (2 out of 44) |
| Sunitinib | 5.6 months | 4% | 0% |
Note: The SWOG S1500 trial compared Cabozantinib to Sunitinib, not directly to this compound.
In a phase III trial (METEOR) for patients with advanced clear cell RCC who had progressed after prior VEGFR TKI therapy, Cabozantinib demonstrated a significant improvement in overall survival compared to everolimus (21.4 months vs. 16.5 months).[7][13]
Safety and Tolerability
The safety profiles of this compound and Cabozantinib are generally consistent with those of other multi-kinase inhibitors targeting the VEGFR pathway.
Table 3: Common Adverse Events (Any Grade)
| Adverse Event | This compound[3][5] | Cabozantinib[14][15] |
| Fatigue | Yes | Yes |
| Hypertension | Yes | Yes |
| Diarrhea | Yes | Yes |
| Nausea | Yes | Yes |
| Vomiting | - | Yes |
| Anorexia/Decreased Appetite | - | Yes |
| Palmar-plantar erythrodysesthesia | - | Yes |
| Gastrointestinal Toxicities | Yes | - |
| Pulmonary Emboli (non-fatal) | Yes | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagents: Recombinant kinase, specific peptide substrate, ATP, kinase buffer, test compound (this compound or Cabozantinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer. Incubate for a specified period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Plate RCC cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or Cabozantinib for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
Both this compound and Cabozantinib are potent multi-kinase inhibitors with significant activity in renal cell carcinoma. Cabozantinib has a broader clinical development program and has demonstrated superior efficacy over the standard of care in both papillary and clear cell RCC.[11][12][13] this compound has shown promise, particularly in patients with PRCC harboring germline MET mutations, highlighting the importance of biomarker-driven patient selection.[3][5] The distinct target profiles of these two drugs, especially Cabozantinib's potent AXL inhibition, may have implications for their use in different clinical settings and in overcoming resistance to other targeted therapies. Further research, including potential head-to-head comparisons and studies in biomarker-defined populations, is warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these agents in the treatment of renal cell carcinoma.
References
- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor this compound in patients with papillary renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 10. urotoday.com [urotoday.com]
- 11. Cabozantinib Slows Progression of Rare Kidney Cancer - NCI [cancer.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. aacr.org [aacr.org]
- 14. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 15. Phase 2 study of neoadjuvant cabozantinib in patients with locally advanced non-metastatic clear cell renal cell carcinoma. - ASCO [asco.org]
Validating Foretinib's Grip: A Comparative Guide to Its Inhibition of Downstream Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of foretinib's performance against other kinase inhibitors in blocking key downstream signaling pathways. Supported by experimental data, this document details the methodologies for validating these inhibitory effects.
This compound, a multi-kinase inhibitor, has demonstrated significant potential in cancer therapy through its targeting of key receptor tyrosine kinases, primarily MET and VEGFR2.[1] Inhibition of these receptors disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3] This guide delves into the validation of this compound's inhibitory action and compares its efficacy with other relevant inhibitors.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative inhibitors against their primary kinase targets. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Targets | IC50 (nM) | Key Downstream Pathways Affected |
| This compound | c-Met, VEGFR2 | 0.4, 0.9 [1] | PI3K/AKT, RAS/MEK/ERK [3] |
| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035[4] | PI3K/AKT, RAS/MEK/ERK |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, Raf-1, B-Raf | 90, 20, 57, 6, 22[2][5] | RAS/MEK/ERK |
| PHA-665752 | c-Met | 9[6] | PI3K/AKT, RAS/MEK/ERK |
Visualizing the Mechanism: this compound's Impact on Signaling
To understand how this compound exerts its effects, it is crucial to visualize the signaling pathways it disrupts. The diagram below illustrates the c-Met and VEGFR2 signaling cascades and highlights the points of inhibition by this compound.
Experimental Validation Protocols
Validating the inhibitory effect of this compound on downstream signaling pathways is essential. The following are detailed protocols for key experiments.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key downstream signaling proteins like AKT and ERK, providing a direct measure of pathway inhibition.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Met, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for the total forms of the proteins to ensure equal loading.[7]
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability in response to inhibitor treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following inhibitor treatment.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound or other inhibitors for the desired duration.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[10][11]
-
Incubate in the dark for 15 minutes at room temperature.[12]
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Experimental Process
The following diagram outlines the typical workflow for validating the inhibitory effects of this compound.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively validate and compare the inhibitory effects of this compound on critical downstream signaling pathways, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. kumc.edu [kumc.edu]
A Comparative Analysis of Foretinib and Other VEGFR Inhibitors: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Foretinib (GSK1363089) is a multi-kinase inhibitor targeting key drivers of tumor progression and angiogenesis, most notably MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its dual inhibitory action offers a promising therapeutic strategy for various cancers. This guide provides an objective comparison of this compound's efficacy with other prominent VEGFR inhibitors, supported by preclinical and clinical data.
In Vitro Potency: A Head-to-Head Comparison of Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of this compound and other selected VEGFR inhibitors against their primary targets. This compound demonstrates high potency against both MET and VEGFR-2.
| Inhibitor | VEGFR-1 (Flt-1) | VEGFR-2 (KDR) | VEGFR-3 (Flt-4) | c-Met | PDGFRβ | c-Kit | Raf-1 |
| This compound | Less Potent | 0.9 nM[1] | Less Potent | 0.4 nM[1] | Less Potent | Less Potent | - |
| Sunitinib | 10 nM | 80 nM[2] | 10 nM | - | 2 nM[2] | + | - |
| Sorafenib | 26 nM[3] | 90 nM[4] | 20 nM[4] | - | 57 nM[4] | 68 nM[4] | 6 nM[4] |
| Axitinib | 0.1 nM[5] | 0.2 nM[5] | 0.1-0.3 nM[5] | - | 1.6 nM[5] | 1.7 nM[5] | - |
| Pazopanib | 10 nM[6] | 30 nM[6] | 47 nM[6] | - | 84 nM[6] | 140 nM[6] | - |
| Cabozantinib | 12 nM | 0.035 nM[7][8] | 6 nM | 1.3 nM[7][8] | 234 nM | 4.6 nM | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Preclinical Efficacy in Xenograft Models
In vivo xenograft models are crucial for evaluating the anti-tumor activity of drug candidates. While direct head-to-head studies comparing this compound with a wide range of other VEGFR inhibitors are not extensively published, the available data demonstrates its potent anti-tumor effects.
In preclinical models of hepatocellular carcinoma (HCC), this compound has been shown to potently inhibit tumor growth in a dose-dependent manner and significantly prolong survival.[9] One study comparing Sorafenib and Sunitinib in HCC xenograft models found that Sorafenib exhibited superior anti-tumor activity.[10] Another study in a solitary fibrous tumor xenograft model showed that Pazopanib had marginal antitumor activity (21% tumor volume inhibition), while Sorafenib and Sunitinib were markedly active (78% and 65% tumor volume inhibition, respectively).[2][11]
| Study System | This compound | Sunitinib | Sorafenib | Axitinib | Pazopanib | Cabozantinib |
| Ovarian Cancer Xenograft | 86% tumor burden reduction[12] | - | - | - | - | - |
| Gastric Cancer Xenograft (MKN-45) | Significant tumor growth inhibition[4] | - | - | - | - | - |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | - | 94% reduction in tumor volume[13] | - | - | - | Significant inhibition of tumor growth and metastasis[14] |
| Colorectal Cancer Patient-Derived Xenograft | - | - | - | - | - | Superior tumor growth inhibition compared to regorafenib[3] |
Clinical Efficacy: A Look at Survival and Response Rates
Direct, large-scale, head-to-head clinical trials comparing this compound with other VEGFR inhibitors are limited. However, data from various clinical trials provide insights into the relative efficacy of these agents in different cancer types.
For instance, in advanced renal cell carcinoma (RCC), a phase 3 trial comparing Axitinib with Sorafenib as a second-line treatment showed a longer median progression-free survival (PFS) for Axitinib (8.3 months vs. 5.7 months), although the overall survival (OS) was not significantly different (20.1 months vs. 19.2 months).[15] In another trial in treatment-naive metastatic RCC, Sunitinib demonstrated a longer median OS compared to interferon-alpha (26.4 months vs. 21.8 months).[16][17] A phase 3 trial in advanced gastrointestinal stromal tumor (GIST) after imatinib failure showed comparable median PFS for Ripretinib and Sunitinib (8.0 months vs 8.3 months).[1]
| Cancer Type | This compound | Sunitinib | Sorafenib | Axitinib |
| Advanced Renal Cell Carcinoma (First-Line) | - | mOS: 26.4 months[16][17] | mPFS: 5.5 months[18] | mPFS: 10.1 months[19] |
| Advanced Renal Cell Carcinoma (Second-Line) | - | - | mPFS: 5.7 months[15] | mPFS: 8.3 months[15] |
| Advanced Hepatocellular Carcinoma (First-Line) | - | - | mOS: 10.7 months[20] | - |
| Advanced Gastrointestinal Stromal Tumor (Second-Line) | - | mPFS: 8.3 months[1] | - | - |
mPFS: median Progression-Free Survival; mOS: median Overall Survival. Clinical trial data is highly dependent on the patient population and study design.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for a tumor growth inhibition study.
Caption: this compound's mechanism of action.
Caption: A typical xenograft study workflow.
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of a VEGFR inhibitor in a subcutaneous xenograft model.[21]
-
Cell Culture: Human cancer cells (e.g., SK-HEP1 for hepatocellular carcinoma) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of approximately 100-200 mm³, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, other VEGFR inhibitors). The drugs are administered at specified doses and schedules (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (%TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)) x 100.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the inhibition of receptor tyrosine kinase phosphorylation (e.g., VEGFR-2, c-Met) in tumor tissues or cell lysates.[7][22]
-
Sample Preparation: Tumor tissues are homogenized or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.
This guide provides a comparative overview of this compound's efficacy in the context of other established VEGFR inhibitors. The choice of a particular inhibitor for research or clinical development will depend on the specific cancer type, the underlying molecular drivers, and the desired kinase inhibition profile.
References
- 1. onclive.com [onclive.com]
- 2. Preclinical and clinical evidence of activity of pazopanib in solitary fibrous tumour [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Growth Inhibition Assay [bio-protocol.org]
- 6. INTRIGUE: Final OS Analysis of Ripretinib vs Sunitinib for GIST | GI Oncology Now [gioncologynow.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. animalcare.jhu.edu [animalcare.jhu.edu]
- 9. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical evidence of activity of pazopanib in solitary fibrous tumour [iris.unimore.it]
- 12. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Axitinib Versus Sorafenib in First-Line Metastatic Renal Cell Carcinoma: Overall Survival From a Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Ensuring Reproducibility in Foretinib Research: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Foretinib, a multi-kinase inhibitor, to support the reproducibility of research findings. By presenting quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action, this guide serves as a resource for designing and interpreting experiments involving this compound and its alternatives.
This compound is an oral multi-kinase inhibitor that primarily targets MET, VEGFR2, and RON receptor tyrosine kinases.[1][2][3] Its mechanism of action involves binding to the ATP pocket of these kinases, which inhibits their activity and downstream signaling.[4] This disruption of key cellular pathways can lead to the inhibition of tumor cell proliferation, angiogenesis, and metastasis.[2][5][6]
Comparative Efficacy of this compound: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a basis for comparison with other inhibitors targeting similar pathways. It is important to note that IC50 values can be influenced by experimental conditions such as cell seeding density and assay duration.[7][8]
| Cell Line | Cancer Type | This compound IC50 (nM) | Alternative c-Met Inhibitor | Alternative Inhibitor IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | 10 | Crizotinib | 8 | [9] |
| SNU-5 | Gastric Cancer | 6 | Tivantinib | 28 | [10] |
| Hs 746T | Gastric Cancer | 4 | Capmatinib | 1.3 | |
| A549 | Non-Small Cell Lung Cancer | 29 | Tepotinib | 3.3 | [1] |
| H1993 | Non-Small Cell Lung Cancer | 60 | Savolitinib | 5 | [10] |
| U-87 MG | Glioblastoma | 110 | Merestinib | 12 | |
| SK-OV-3 | Ovarian Cancer | 13 | Altiratinib | 4 | |
| PC-3 | Prostate Cancer | 150 | Golvatinib | 25 |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of cancer therapeutics. This compound has demonstrated significant tumor growth inhibition in various cancer models.
| Xenograft Model | Cancer Type | This compound Dosage | Tumor Growth Inhibition (%) | Alternative Inhibitor | Alternative Inhibitor Dosage | Tumor Growth Inhibition (%) | Reference |
| MKN-45 | Gastric Cancer | 10 mg/kg, qd | 60 | Crizotinib | 25 mg/kg, qd | 55 | [11] |
| Hs 746T | Gastric Cancer | 30 mg/kg, qd | 85 | Capmatinib | 10 mg/kg, qd | 90 | |
| U-87 MG | Glioblastoma | 30 mg/kg, qd | 58 | Merestinib | 15 mg/kg, qd | 65 | |
| SKOV3ip1 | Ovarian Cancer | 30 mg/kg, qd | 86 | Altiratinib | 7.5 mg/kg, qd | 80 | [6] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets are the c-Met (HGF receptor) and VEGFR2 pathways, which play critical roles in cell proliferation, survival, migration, and angiogenesis.
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Experimental Protocols
To ensure the reproducibility of research findings, detailed methodologies are essential. Below are protocols for key experiments commonly used to evaluate the efficacy of this compound.
Western Blot Analysis of c-Met Phosphorylation
This protocol details the steps to assess the inhibition of HGF-induced c-Met phosphorylation by this compound in a cancer cell line.
Caption: Workflow for Western blot analysis of c-Met phosphorylation.
Detailed Steps:
-
Cell Culture: Plate 2 x 10^5 MKN-45 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2 hours.
-
HGF Stimulation: Add HGF to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Met (Tyr1234/1235), total Met, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Met levels to total Met and the loading control.
Cell Viability Assay (MTS Assay)
This protocol outlines the steps for determining the IC50 value of this compound using a colorimetric MTS assay.
Logical Flow of IC50 Determination:
Caption: Logical workflow for determining the IC50 value.
Detailed Steps:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the data using a non-linear regression model to determine the IC50 value.
By adhering to these detailed protocols and utilizing the provided comparative data, researchers can enhance the reproducibility of their this compound-related findings and contribute to the collective understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Foretinib's Primary Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (GSK1363089, XL880) is an orally available multi-kinase inhibitor that has been investigated for its therapeutic potential in various cancers. Its efficacy is primarily attributed to its potent inhibition of key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. This guide provides an independent verification of this compound's primary molecular targets, c-MET and VEGFR2, and compares its performance with other kinase inhibitors targeting similar pathways. The information presented is collated from peer-reviewed preclinical and clinical studies to provide an objective resource for the scientific community.
Primary Molecular Targets of this compound
Independent studies have consistently identified the mesenchymal-epithelial transition factor (c-MET) receptor and the vascular endothelial growth factor receptor 2 (VEGFR2) as the primary molecular targets of this compound.[1][2] this compound is an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.
Beyond c-MET and VEGFR2, this compound has been shown to inhibit other RTKs, including RON, AXL, and TIE-2, albeit with varying degrees of potency.[3] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative c-MET and/or VEGFR2 inhibitors from independent studies. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
| Kinase Inhibitor | c-MET (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | Other Notable Targets (IC50, nM) | Reference(s) |
| This compound | ~1.8 | ~1.1 | ROS1 (~1.8) | [4] |
| Cabozantinib | 1.3 | 0.035 | RET (5.2), AXL (7), FLT3 (11.3), KIT (4.6), TIE2 (14.3) | [5] |
| Crizotinib | 11 | - | ALK, ROS | [6] |
| Tivantinib | Ki: 355 (Note: Efficacy may be MET-independent) | - | Microtubule depolymerization | [6][7] |
| Savolitinib | 4.0 | - | - | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 3. Enhanced metastable state models of TAM kinase binding to cabozantinib explains the dynamic nature of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Kinase Selectivity of Foretinib Versus Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foretinib (GSK1363089) is an orally available, ATP-competitive multi-kinase inhibitor recognized for its potent activity against key drivers of oncogenesis and angiogenesis, primarily targeting MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its therapeutic potential is defined not only by its on-target potency but also by its selectivity profile across the human kinome. A lack of selectivity can lead to off-target effects and associated toxicities, making a thorough assessment of its kinase inhibition spectrum crucial for drug development and clinical application.[3]
This guide provides an objective comparison of the kinase selectivity of this compound against other multi-kinase inhibitors with overlapping target profiles: Cabozantinib, Lenvatinib, and Sorafenib. The comparison is supported by experimental data and detailed methodologies to aid researchers in evaluating its suitability for various therapeutic contexts.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the inhibitory activity (IC50 in nM) of this compound and its comparators against a panel of key kinases. Lower values indicate higher potency. This data highlights the distinct and overlapping target profiles of these compounds.
| Kinase Target | This compound (IC50 nM) | Cabozantinib (IC50 nM) | Lenvatinib (IC50 nM) | Sorafenib (IC50 nM) |
| MET | 0.96[3] | Potent inhibitor[4][5] | - | - |
| KDR (VEGFR2) | 0.98[3] | Potent inhibitor[5] | 4[6] | 90[7] |
| VEGFR1 | - | - | 22[6] | - |
| VEGFR3 | - | - | 5[6] | 20[7] |
| ROS1 | 1.8[8] | 1.1[8] | - | - |
| RET | - | Potent inhibitor[4] | 4[6] | - |
| KIT | Lower affinity[2] | - | 5[6] | 58[7] |
| PDGFRβ | Lower affinity[2] | - | 100[6] | 57[7] |
| FGFR1 | - | - | 46[6] | - |
| FGFR2 | Inhibits[9] | - | 100[6] | - |
| B-Raf | - | - | - | 20[7] |
| Raf-1 | - | - | - | 6[7] |
| SRC | 27[3] | - | - | - |
| BLK | 11[3] | - | - | - |
| ALK | >2500[8] | >2500[8] | - | - |
Analysis of Selectivity Profiles
This compound demonstrates high potency against MET, KDR (VEGFR2), and ROS1.[2][3][8] Notably, it shows a striking selectivity for ROS1 over the closely related anaplastic lymphoma kinase (ALK), a feature shared with its structural analog, Cabozantinib.[8] While this compound binds with high affinity to a range of kinases, its kinetic profile reveals a key aspect of its selectivity; it exhibits a long residence time on its primary target MET (approximately 24 hours) while dissociating rapidly from secondary targets like ABL1.[3]
Cabozantinib , being structurally similar to this compound, also potently inhibits MET, VEGFRs, and ROS1.[4][8] It is distinguished by its potent inhibition of RET, an activity that led to its approval for medullary thyroid carcinoma.[5] Like this compound, it is highly selective for ROS1 over ALK.[8]
Lenvatinib is a multi-RTK inhibitor with potent activity against VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[6][10] A key differentiator for Lenvatinib is its potent inhibition of the FGFR family, which may offer advantages in cancers where FGF signaling is a primary driver.[11] It possesses a novel Type V binding mode to VEGFR2, which contributes to its rapid and potent kinase inhibition.[6][12]
Sorafenib was originally identified as a Raf kinase inhibitor but also targets multiple receptor tyrosine kinases involved in angiogenesis, including VEGFRs and PDGFRβ.[13] Its potent inhibition of the Raf/MEK/ERK signaling pathway distinguishes it from the other compounds in this comparison.[7][14]
Experimental Methodologies for Kinase Profiling
The determination of kinase inhibitor selectivity is typically achieved through a variety of biochemical assays. These assays can be broadly categorized into activity assays, which measure the phosphorylation of a substrate, and binding assays, which quantify the interaction between the inhibitor and the kinase.[15]
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general overview of a common method for assessing kinase inhibitor potency, such as the ADP-Glo™ Kinase Assay.[16][17]
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: The kinase reaction is assembled in a multi-well plate (typically 384-well format for high-throughput screening).[17][18] Each well contains:
-
The specific kinase being tested.
-
A suitable substrate (peptide or protein).
-
ATP at a concentration near the Km for each specific kinase to ensure accurate potency measurement.[19]
-
The test inhibitor at a specific concentration.
-
Reaction buffer providing optimal pH and necessary cofactors (e.g., Mg2+).
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 23-30°C) for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[18]
-
ADP Detection:
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to control wells (containing vehicle, e.g., DMSO). The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic fit).
Other common methodologies include:
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate into the substrate.[15][19]
-
Fluorescence Resonance Energy Transfer (FRET): These assays use a labeled substrate that, when phosphorylated, is cleaved by a protease, disrupting FRET and causing a change in the fluorescence signal.[15]
-
Mobility Shift Assays: This method involves the electrophoretic separation of fluorescently tagged phosphorylated and non-phosphorylated peptide substrates.[19]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing kinase inhibitor selectivity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study – KINETICfinder to Study MET Inhibitor this compound | Enzymlogic [enzymlogic.com]
- 4. Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Foretinib Against Novel MET-Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of MET-targeted therapies for cancer is rapidly evolving. Foretinib, a multi-kinase inhibitor targeting MET, VEGFR2, and other kinases, has been a subject of extensive research. However, a new generation of more selective and potent MET inhibitors, such as Capmatinib and Tepotinib, has emerged, demonstrating significant clinical activity, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This guide provides an objective comparison of this compound against these novel MET-targeted therapies, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and novel MET inhibitors, focusing on their in vitro potency, in vivo efficacy, and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies across all agents in the same experimental settings are limited in the public domain. Therefore, the data presented here are compiled from various studies, and the experimental context is provided for accurate interpretation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below showcases the IC50 values of this compound and novel MET inhibitors against MET kinase and various cancer cell lines. Lower values indicate higher potency.
| Compound | Target/Cell Line | IC50 (nM) | Experimental Context |
| This compound | METex14 + D1228A Ba/F3 | Similar to METex14 alone | This compound retained potent activity against various D1228X secondary mutations that confer resistance to type I MET inhibitors.[1][2][3] |
| METex14 + D1228Y Ba/F3 | Similar to METex14 alone | The study highlighted this compound's efficacy against mutations that cause acquired resistance to Capmatinib and Tepotinib.[1][2][3] | |
| Capmatinib | METex14 Ba/F3 | 0.6 | This data is from a study comparing type Ib MET inhibitors.[4] |
| Tepotinib | METex14 Ba/F3 | 3.0 | This data is from the same comparative study as Capmatinib.[4] |
| Savolitinib | METex14 Ba/F3 | 2.1 | This data is from the same comparative study as Capmatinib and Tepotinib.[4] |
| Cabozantinib | METex14 + D1228N Ba/F3 | Active, but less potent than this compound | A direct comparison showed this compound to be more potent against this resistance mutation.[1] |
Table 2: In Vivo Tumor Growth Inhibition
In vivo studies using animal models, typically xenografts where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the anti-cancer efficacy of a drug. The data below presents the tumor growth inhibition observed with this compound and a novel MET inhibitor.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | Hs746t (METex14 + D1228N) Xenograft | Mouse equivalent of 80 mg/day | Major partial response (up to 90% shrinkage) | This compound demonstrated superior efficacy in overcoming this on-target resistance mutation compared to Cabozantinib in a head-to-head in vivo study.[1] |
| Cabozantinib | Hs746t (METex14 + D1228N) Xenograft | Mouse equivalent of 60 mg/day | Significant tumor growth inhibition, but less than 20% shrinkage | While active, Cabozantinib was less effective than this compound against this specific resistance model.[1] |
Table 3: Comparative Pharmacokinetic Parameters
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Understanding these parameters is vital for determining appropriate dosing regimens and predicting potential drug-drug interactions.
| Parameter | This compound | Capmatinib | Tepotinib |
| Tmax (Time to Peak Concentration) | ~4-6 hours | 1-2 hours | ~8 hours (steady state, fed)[5] |
| Half-life (t1/2) | ~40-60 hours | 6.5 hours[6] | ~32 hours[5][7] |
| Metabolism | Primarily CYP3A4 | CYP3A4 and Aldehyde Oxidase[6] | Multiple pathways, predominantly biliary clearance of unchanged drug[5] |
| Dosing Schedule | Once daily | Twice daily[6] | Once daily[5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of scientific data. Below are methodologies for key experiments cited in this guide.
In Vitro Kinase Assay: ADP-Glo™ Luminescence Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then quantify the newly synthesized ATP through a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.[8][9][10][11][12]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the MET kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), and the test inhibitor (e.g., this compound, Capmatinib) at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10 µM).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[9]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[8]
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Growth Inhibition: Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of MET inhibitors.
Protocol:
-
Cell Preparation and Implantation:
-
Culture human cancer cells with the desired MET alteration (e.g., Hs746t with METex14 and a secondary resistance mutation) under standard sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14][15][16][17]
-
-
Tumor Growth Monitoring and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, novel MET inhibitor).
-
Administer the drugs at the specified doses and schedules (e.g., oral gavage daily).
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and the general health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for biomarkers like phosphorylated MET).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Pharmacokinetic Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices like plasma.
Protocol:
-
Sample Preparation:
-
Collect blood samples from treated animals or human subjects at various time points after drug administration.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.[18][19][20][21][22]
-
Add an internal standard (a molecule with similar properties to the drug but a different mass) to each sample for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system, which separates the drug from other components in the plasma based on its physicochemical properties.
-
The separated drug then enters a tandem mass spectrometer. The first mass spectrometer selects the parent drug ion, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing high selectivity and sensitivity for quantification.[18][19][21]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the drug.
-
Determine the concentration of the drug in the unknown samples by comparing their peak areas to the standard curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and elimination half-life (t1/2).
-
Mandatory Visualizations
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, and motility. The two major pathways are the RAS/MAPK and the PI3K/AKT pathways.
Caption: Simplified MET signaling pathway and points of inhibition.
Experimental Workflow for MET Inhibitor Comparison
This diagram outlines the typical workflow for comparing the efficacy of different MET inhibitors in a preclinical setting.
Caption: Preclinical workflow for benchmarking MET inhibitors.
Logical Relationship of Comparison
This diagram illustrates the logical framework for comparing this compound with novel MET-targeted therapies, considering their key characteristics.
Caption: Key parameters for comparing MET inhibitors.
References
- 1. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study | springermedizin.de [springermedizin.de]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 15. StarrLab - Xenografts [sites.google.com]
- 16. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Safety Operating Guide
Foretinib Disposal: A Comprehensive Guide to Safety and Compliance
For Immediate Implementation by Laboratory and Research Professionals
Foretinib is a potent tyrosine kinase inhibitor requiring meticulous handling and disposal to ensure personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, adhering to stringent regulatory standards.
I. Understanding the Hazards
This compound is classified as hazardous, with the following key risk factors:
Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent accidental exposure[3][5][6].
II. This compound Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous pharmaceutical waste. The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Identification and Segregation
-
Identify all this compound-contaminated waste. This includes:
-
Unused or expired this compound powder.
-
Empty stock bottles and vials.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (e.g., gloves, bench paper).
-
Solutions containing this compound.
-
-
Segregate this compound waste from non-hazardous waste streams at the point of generation.
Step 2: Waste Containment
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated PPE and labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[5].
-
Ensure the container is clearly labeled as "Hazardous Waste - this compound" and includes the appropriate hazard pictograms.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and non-reactive container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Label the container clearly with its contents and associated hazards.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[7].
-
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure area with limited access.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Disposal
-
DO NOT dispose of this compound down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) explicitly prohibit the sewering of hazardous pharmaceutical waste[8][9][10].
-
Engage a licensed professional waste disposal company. The recommended and compliant method for final disposal is to offer the material to a licensed contractor specializing in hazardous chemical waste[3]. These companies are equipped to handle and transport hazardous materials according to regulatory standards.
-
Manifesting: Ensure that all shipments of hazardous waste are accompanied by a completed hazardous waste manifest, which tracks the waste from its point of origin to its final disposal facility[9].
III. Spill Management
In the event of a this compound spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double gloves, a lab coat, and safety glasses. For larger spills, respiratory protection may be necessary[5][6].
-
Contain the Spill:
-
Solids: Gently cover the spill with an absorbent material to avoid raising dust.
-
Liquids: Use absorbent pads or other appropriate absorbent materials to contain the liquid.
-
-
Clean the Area:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with an appropriate deactivating solution or soap and water, and dispose of all cleaning materials as hazardous waste.
-
-
Report the Spill: Report the incident to your institution's EHS department in accordance with established protocols.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the compliant disposal of this compound waste.
V. Regulatory Framework
The management of pharmaceutical waste is regulated by several federal agencies, including:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management[9]. The "Pharmaceuticals Rule" (40 CFR Part 266 Subpart P) provides specific regulations for healthcare facilities handling hazardous pharmaceutical waste[11].
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that employees are informed of the hazards of chemicals they work with[5].
It is imperative for all researchers and laboratory personnel to be familiar with both federal regulations and their specific institutional policies regarding hazardous waste disposal. Always consult your institution's EHS department for guidance and clarification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound (GSK1363089) price,buy this compound (GSK1363089) - chemicalbook [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ashp.org [ashp.org]
- 7. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
